Product packaging for Terbium chloride(Cat. No.:CAS No. 10042-88-3)

Terbium chloride

Cat. No.: B238958
CAS No.: 10042-88-3
M. Wt: 265.28 g/mol
InChI Key: GFISHBQNVWAVFU-UHFFFAOYSA-K
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Description

Terbium(III) chloride is an inorganic compound with the formula TbCl3, commonly encountered as a white, hygroscopic powder or a hexahydrate form . It crystallizes in an orthorhombic crystal structure and has a melting point of 558°C . The compound is highly soluble in water, and the hexahydrate form begins to dehydrate when heated to 180-200°C in an HCl atmosphere . In research and development, Terbium Chloride serves as a crucial precursor for a wide array of advanced applications. Its most established role is in the field of optics and photonics, where it acts as an activator for green phosphors in lighting and display technologies, such as television tubes, enhancing brightness and color quality . Furthermore, TbCl3 is extensively used as a dopant in solid-state devices and as a key component in specialty lasers . Its utility in material science is demonstrated by its interactions with polymers; Tb³⁺ ions can form coordination complexes with functional groups in polymers, significantly altering their optical, mechanical, and thermal properties to create luminescent composites or high-performance materials . A rapidly growing and promising application for this compound is in the realm of nuclear medicine. It serves as a target material for the production of terbium radioisotopes, including 161Tb, which is a emerging therapeutic radionuclide for cancer treatment . These radioisotopes are used in the development of radiopharmaceuticals for both diagnostic imaging and targeted radioligand therapy, offering a theragnostic approach due to their synergistic properties . This compound is supplied with a high degree of purity suitable for research applications. It is critical to note that this product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other form of human use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as the compound can cause hyperemia of the iris and skin irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Tb B238958 Terbium chloride CAS No. 10042-88-3

Properties

IUPAC Name

trichloroterbium
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InChI

InChI=1S/3ClH.Tb/h3*1H;/q;;;+3/p-3
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InChI Key

GFISHBQNVWAVFU-UHFFFAOYSA-K
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Canonical SMILES

Cl[Tb](Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Cl3Tb
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Related CAS

13798-24-8 (hexahydrate)
Record name Terbium chloride
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DSSTOX Substance ID

DTXSID9064926
Record name Terbium chloride (TbCl3)
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Molecular Weight

265.28 g/mol
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Physical Description

Chloride hexahydrate: Deliquescent crystals that are very soluble in water; [Merck Index]
Record name Terbium chloride
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CAS No.

10042-88-3
Record name Terbium chloride
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Record name Terbium chloride (TbCl3)
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Synthesis and Preparation Methodologies for Terbium Iii Chloride and Its Derivatives

Routes for Anhydrous Terbium(III) Chloride Production

The synthesis of anhydrous terbium(III) chloride is critical for applications requiring the absence of water, such as in molten salt electrolysis for the production of terbium metal. Several methods are employed to produce high-purity anhydrous TbCl₃.

One common method is the direct reaction of elemental terbium with chlorine gas. This highly exothermic reaction yields anhydrous terbium(III) chloride directly.

Reaction: 2 Tb (s) + 3 Cl₂ (g) → 2 TbCl₃ (s)

Another widely used technique is the "ammonium chloride route," which starts with terbium(III) oxide (Tb₂O₃). The oxide is heated with ammonium (B1175870) chloride (NH₄Cl) to form an intermediate ammonium salt, which is subsequently heated under vacuum to yield the anhydrous chloride. This process avoids the formation of stable oxychlorides that can occur when attempting to dehydrate the hydrated form by simple heating.

Reaction Steps:

Tb₂O₃ + 6 NH₄Cl → 2 TbCl₃ + 6 NH₃ + 3 H₂O

Careful control of the reaction conditions is necessary to prevent the formation of terbium oxychloride (TbOCl), an impurity that can arise from the reaction of TbCl₃ with residual water or oxygen at elevated temperatures.

Methodologies for Hydrated Terbium(III) Chloride Synthesis

Hydrated terbium(III) chloride, most commonly the hexahydrate (TbCl₃·6H₂O), is a stable, crystalline solid that is readily soluble in water. It serves as a convenient starting material for the synthesis of other terbium compounds in aqueous solutions.

The most straightforward and common method for the preparation of hydrated terbium(III) chloride is the reaction of terbium(III) oxide with hydrochloric acid (HCl). The oxide dissolves in the acid, and upon evaporation of the solution, crystals of the hexahydrate are formed. researchgate.net

Reaction: Tb₂O₃ + 6 HCl → 2 TbCl₃ + 3 H₂O

The resulting product, TbCl₃·6H₂O, is a white crystalline solid that is hygroscopic and should be stored in a desiccator.

Electrochemical Deposition and Growth of Terbium from Chloride Melts

The production of high-purity terbium metal is often achieved through the electrolysis of a molten salt bath containing anhydrous terbium(III) chloride. This electrochemical process, known as electrometallurgy, is a key step in the refining of rare earth elements.

The process typically involves dissolving anhydrous TbCl₃ in a eutectic mixture of other alkali or alkaline earth chlorides, such as a lithium chloride-potassium chloride (LiCl-KCl) eutectic. confex.comunr.edu This eutectic mixture has a lower melting point than pure TbCl₃, allowing the electrolysis to be carried out at more manageable temperatures, typically in the range of 400-800°C. unr.edu

In the electrolytic cell, a direct current is passed through the molten salt. Terbium(III) ions (Tb³⁺) are reduced at the cathode, where they deposit as liquid or solid terbium metal. The choice of cathode material can influence the deposition process. Inert cathodes, such as tungsten or stainless steel, are often used. unr.edu Alternatively, reactive cathodes, such as copper or zinc, can be employed, leading to the formation of terbium-containing intermetallic alloys, like Cu₅Tb and Zn₁₂Tb. researchgate.net The anode is typically made of graphite, where chloride ions are oxidized to chlorine gas. unr.edu

Cathode Reaction: Tb³⁺ + 3e⁻ → Tb (s/l) Anode Reaction: 2Cl⁻ → Cl₂ (g) + 2e⁻

The efficiency and purity of the deposited terbium are dependent on several process variables, including the temperature, current density, concentration of TbCl₃ in the electrolyte, and the purity of the starting materials. confex.comunr.edu

Solid-State Synthesis of Terbium Oxychlorides utilizing Terbium(III) Chloride Precursors

Terbium oxychloride (TbOCl) is a stable, solid-state compound that can be synthesized from terbium(III) chloride precursors. A straightforward method for the preparation of TbOCl involves the controlled thermal decomposition of hydrated terbium(III) chloride (TbCl₃·6H₂O).

By heating the hydrated chloride in a controlled atmosphere, partial hydrolysis occurs, where water molecules react with the chloride to form the oxychloride. This solid-state reaction typically involves heating the precursor in an alumina (B75360) crucible to temperatures around 400°C.

Reaction: TbCl₃·6H₂O (s) → TbOCl (s) + 2 HCl (g) + 5 H₂O (g)

The resulting product is a stable, crystalline powder. The structure and properties of the terbium oxychloride can be characterized using techniques such as X-ray powder diffraction.

Synthesis of Terbium-Containing Hybrid Materials from Terbium(III) Chloride Precursors

Terbium(III) chloride is a versatile precursor for the synthesis of a variety of terbium-containing hybrid materials, which integrate the unique luminescent and magnetic properties of the terbium ion into larger molecular or composite structures.

Metal-Organic Frameworks (MOFs): Terbium(III) chloride can be used as the metal source in the solvothermal synthesis of terbium-based MOFs. mdpi.com In a typical synthesis, TbCl₃ is reacted with an organic linker molecule in a suitable solvent under heat. The resulting crystalline material consists of terbium ions or clusters connected by the organic linkers, forming a porous, three-dimensional framework. These MOFs can exhibit strong luminescence and have potential applications in sensing and catalysis. mdpi.com

Coordination Polymers: Similar to MOFs, terbium(III) chloride is a common starting material for the synthesis of coordination polymers. nih.govnih.gov By reacting TbCl₃ with various organic ligands, extended one-, two-, or three-dimensional structures can be formed. The properties of these materials are highly dependent on the choice of the organic ligand and the coordination environment of the terbium ion.

Nanocomposites: Terbium(III) chloride can be incorporated into various nanostructures to create functional hybrid materials. For instance, molten TbCl₃ can be introduced into single-walled carbon nanotubes (SWCNTs) through a high-temperature process. sciforum.net The resulting nanocomposites, with terbium chloride encapsulated within the nanotubes, may have potential applications in bioimaging and nanobiotechnology. sciforum.net

Crystallography and Advanced Structural Elucidation of Terbium Iii Chloride Systems

X-ray Diffraction Analysis of Anhydrous Terbium(III) Chloride Crystal Structures

Anhydrous terbium(III) chloride (TbCl₃) is a white, hygroscopic powder whose crystal structure has been the subject of detailed crystallographic studies. wikipedia.org In its solid state, anhydrous TbCl₃ adopts a layered crystal structure analogous to that of yttrium(III) chloride (YCl₃). wikipedia.orgfuncmater.com More specifically, it crystallizes in the orthorhombic plutonium(III) bromide (PuBr₃) type structure. wikipedia.org

X-ray diffraction data confirms the orthorhombic system for TbCl₃, with the space group Cmcm (No. 63). wikipedia.org In this arrangement, each terbium ion exhibits a tricapped trigonal prismatic coordination geometry, being surrounded by nine chloride ions. wikipedia.org Another reported structure for anhydrous TbCl₃ is the hexagonal UCl₃ type, belonging to the space group P6₃/m (No. 176). chemicalbook.comchemicalbook.com This suggests the existence of different polymorphs, potentially dependent on the synthesis conditions or temperature. Research using Raman spectroscopy has pointed to a phase transition from a low-temperature orthorhombic structure (space group D₂h¹⁷, z=4) to a high-temperature tetragonal one (space group D₄h¹⁴, z=2) around 510 °C, which involves a decrease in the Tb(III) coordination number from 8 to 6. researchgate.net

Table 1: Crystallographic Data for Anhydrous Terbium(III) Chloride (TbCl₃)

Property Value Reference
Crystal System Orthorhombic wikipedia.org
Space Group Cmcm (No. 63) wikipedia.org
Structure Type PuBr₃ wikipedia.org
Coordination Geometry Tricapped trigonal prismatic (9-coordinate) wikipedia.org
Alternate Crystal System Hexagonal chemicalbook.comchemicalbook.comwikipedia.org
Alternate Space Group P6₃/m (No. 176) chemicalbook.comchemicalbook.comwikipedia.org
Alternate Structure Type UCl₃ chemicalbook.comchemicalbook.com

Structural Characterization of Hydrated Terbium(III) Chloride Complexes

Terbium(III) chloride readily absorbs moisture to form hydrates, with the hexahydrate, TbCl₃·6H₂O, being a common and stable form. wikipedia.orgfuncmater.comaemree.com This hydrated complex presents as deliquescent crystals that are highly soluble in water. nih.govamericanelements.com The presence of water molecules in the crystal lattice significantly alters the structure compared to the anhydrous form.

The hexahydrate is a crucial water-soluble crystalline source of terbium used in various applications. funcmater.comamericanelements.com While its use is widespread, detailed crystallographic data in the provided search results is less specific than for the anhydrous or oxychloride forms. However, it is known that in aqueous solutions and likely in its hydrated crystalline state, the terbium ion is coordinated by water molecules. acs.org The synthesis of terbium oxychloride, for instance, proceeds through the dehydration of TbCl₃·6H₂O, indicating the water molecules are integral to the crystal structure until removed by heating. iucr.orgosti.govnih.gov

Neutron Diffraction Studies of Molten Terbium(III) Chloride Structures

The structure of terbium(III) chloride in its molten state has been investigated using neutron diffraction, a technique particularly suited for elucidating the structure of liquids and amorphous materials. acs.orgresearchgate.netroyalsocietypublishing.org These studies reveal that upon melting, TbCl₃ does not exist as simple dissociated ions but retains a significant degree of local order.

The data from neutron diffraction experiments on molten TbCl₃ at 617 °C are consistent with a structure composed of distorted octahedral complexes of (TbCl₆)³⁻. researchgate.netflogen.org These octahedra are not isolated but form a "network" space structure through bridging chloride ions. researchgate.net This indicates that the local coordination environment of the terbium ion does not undergo a fundamental alteration upon melting, although the long-range order characteristic of a crystal is lost. researchgate.net The total structure factor, F(k), measured by neutron diffraction shows a first sharp diffraction peak, which is indicative of intermediate-range order within the melt. acs.orgresearchgate.net Comparisons with molecular dynamics simulations using a polarizable ion model have shown both agreements and some discrepancies, highlighting the complexity of accurately modeling these molten salt systems. researchgate.netaip.org

Crystallographic Investigations of Terbium Oxychloride Phases (e.g., TbOCl)

Terbium oxychloride (TbOCl) is a stable phase that can be synthesized by the thermal decomposition of hydrated terbium(III) chloride (TbCl₃·6H₂O). iucr.orgnih.govresearchgate.net Its crystal structure has been determined through the refinement of X-ray powder diffraction data. osti.govresearchgate.net

TbOCl crystallizes in the matlockite (PbFCl) structure type, which is tetragonal and belongs to the space group P4/nmm. iucr.orgresearchgate.netresearchgate.net The structure is characterized by alternating layers of (TbO)n polymer cations and chloride anions along the c-axis. osti.govresearchgate.net Within this framework, the terbium cation is nine-coordinate, bonded to four oxygen atoms and five chlorine atoms. iucr.org This coordination environment is described as a mono-capped TbO₄Cl₅ square antiprism. iucr.orgresearchgate.net The structural parameters of TbOCl fit well with the trends observed for other isostructural rare-earth oxychlorides. iucr.orgresearchgate.net

Table 2: Crystallographic Data for Terbium Oxychloride (TbOCl)

Property Value Reference
Crystal System Tetragonal iucr.orgresearchgate.net
Space Group P4/nmm iucr.orgresearchgate.net
Structure Type Matlockite (PbFCl) iucr.orgresearchgate.net
Coordination Environment Mono-capped TbO₄Cl₅ square antiprism iucr.orgresearchgate.net

Structural Determination of Terbium(III) Chloride-Derived Coordination Polymers and Metal-Organic Frameworks

Terbium(III) chloride is a common precursor for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), leading to a diverse range of crystal structures with interesting properties. The final structure is highly dependent on the organic ligands and reaction conditions used.

For example, the reaction of TbCl₃ with 5-sulfoisophthalic acid monosodium salt and 1,10-phenanthroline (B135089) under hydrothermal conditions yields a novel coordination polymer, [Tb(sip)(phen)(H₂O)]n, which possesses a three-dimensional network structure. researchgate.net In a different system, using the chlorocyananilate (ClCNAn²⁻) ligand and DMSO as a solvent, a 2D coordination polymer is formed. mdpi.comunica.it In this structure, the Tb(III) ion is nine-coordinated (ennea-coordinated) within a distorted tri-capped trigonal prismatic geometry, bonded to oxygen atoms from the anilate ligands and DMSO molecules. mdpi.comunica.it These [Tb(DMSO)₃]³⁺ moieties are bridged by the bis-chelating ClCNAn²⁻ ligands to form 2D corrugated layers. mdpi.comunica.it

The synthesis of [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF, a metal-organic framework with a layered hcb structure, was achieved using terbium(III) chloride. mdpi.comnsc.ru Interestingly, when terbium(III) nitrate (B79036) is used as the metal source instead of the chloride, a different MOF with a layered sql structure is formed, demonstrating the significant role of the precursor anion in determining the final architecture. mdpi.comresearcher.life

Table 3: Examples of Terbium(III) Chloride-Derived CPs and MOFs

Compound Formula Ligands Key Structural Feature Tb(III) Coordination Reference
[Tb(sip)(phen)(H₂O)]n 5-sulfoisophthalate, 1,10-phenanthroline 3D network with binuclear units - researchgate.net
[Tb(ClCNAn)₁.₅(DMSO)₃] Chlorocyananilate, DMSO 2D corrugated layers 9-coordinate, tri-capped trigonal prism mdpi.comunica.it
[Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF 4,7-dimethyl-1,10-phenantroline, trans-1,4-cyclohexanedicarboxylate Layered hcb structure 9-coordinate mdpi.com

High-Pressure Crystallographic Studies on Terbium(III) Chloride

High-pressure synthesis techniques utilizing terbium(III) chloride as a starting material have been employed to create novel crystalline phases. These studies explore the effect of extreme pressure on the coordination chemistry and crystal structure of terbium-containing compounds.

A notable example is the synthesis of a new terbium silicate (B1173343), Na₂Tb₁.₀₈Ca₂.₉₂Si₆O₁₈H₀.₈, from a mixture including TbCl₃·6H₂O at a pressure of 1 GPa and a temperature of 800 °C. rsc.orgrsc.org Single-crystal X-ray diffraction revealed that this compound is triclinic, with the space group P-1. rsc.orgrsc.org Its complex 3D framework structure consists of octahedral double chains linked by tetrasilicate chains. rsc.orgrsc.org While this study focuses on a derivative compound, it demonstrates the utility of high-pressure methods applied to terbium chloride-based systems to access new materials with unique crystal structures that are not attainable under ambient conditions.

Separately, studies on terbium metal have shown a sequence of structural phase transitions under high pressure. osti.gov While not directly on the chloride, this illustrates the general principle that pressure can induce significant structural rearrangements in terbium-based materials.

Table 4: Crystallographic Data for High-Pressure Terbium Silicate

Property Value Reference
Compound Na₂Tb₁.₀₈Ca₂.₉₂Si₆O₁₈H₀.₈ rsc.orgrsc.org
Synthesis Conditions 1 GPa, 800 °C rsc.orgrsc.org
Precursor TbCl₃·6H₂O rsc.org
Crystal System Triclinic rsc.orgrsc.org
Space Group P-1 rsc.orgrsc.org

Electronic Structure and Bonding Analysis in Terbium Iii Chloride Complexes

Quantum Chemical Characterization of Terbium-Halide Bonding Interactions

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the intricate bonding interactions within lanthanide complexes, including those involving chloride. These calculations provide insights into bond orders, charge distribution, and the nature of metal-ligand interactions.

Studies on various terbium complexes, including those with halide or similar anionic ligands, reveal the covalent and ionic contributions to the Tb-ligand bonds. For instance, in some tetravalent terbium complexes, DFT calculations indicated Tb-L bond orders ranging from 0.17 to 0.25, suggesting a significant donor-acceptor character in these coordinate bonds acs.org. Energy Decomposition Analysis (EDA) and Natural Orbital for Chemical Valence (NOCV) have further elucidated how chelating ligands can tune these Tb-ligand bond interactions acs.org.

In the context of Tb(III) complexes, Mulliken population analysis, a common DFT output, provides information on electron distribution. For Tb(III) ions coordinated by ligands like dipicolinic acid (DPA), the 4f shell occupancy is typically found to be around 8.13-8.18 electrons. The slight excess in the 4f orbitals may be an artifact of the analysis method, with electron donation to lanthanides occurring primarily to the 5d and 6s orbitals acs.org. Natural Bond Orbital (NBO) analysis in some Tb(III) complexes has identified significant σ-bonding interactions, such as Tb-N σ bonds with occupation numbers close to 1.96 |e| chemrxiv.org. While direct Tb-Cl bond order data from these studies are less common, the general principles of metal-ligand bonding, including σ and π interactions, are applicable.

In a specific example involving a terbium chlorobismuthate(III) double salt, DFT calculations revealed that the frontier molecular orbitals (FMOs) are significantly influenced by the chloride ligands. The higher-lying occupied molecular orbitals are primarily composed of Cl 3p atomic orbitals, with a minor contribution from Tb 4f to the Highest Occupied Molecular Orbital (HOMO). The Lowest Unoccupied Molecular Orbital (LUMO) shows contributions from Bi 6s, Cl 3p, and Tb 4f orbitals wm.eduresearchgate.net. This electronic configuration suggests that at higher excitation energies, electrons from the Cl 3p orbitals can be promoted to the LUMO, facilitating energy transfer from the chlorobismuthate cluster to the Tb(III) ion wm.edu.

Molecular Orbital Theory Applied to Terbium(III) Chloride Species

Molecular Orbital Theory (MOT) provides a framework for understanding the electronic structure of molecules by combining atomic orbitals to form molecular orbitals (MOs). This theory is fundamental to describing the nature of chemical bonds in coordination complexes, including those of terbium. Ligand Field Theory (LFT) can be viewed as an application of MOT to transition metal complexes libretexts.orgwikipedia.org.

In Tb(III) chloride complexes, MOT helps explain how the atomic orbitals of the Tb(III) ion (particularly the 4f, 5d, 6s, and 6p orbitals) interact with the atomic or molecular orbitals of the surrounding chloride ligands and other coordinating species. These interactions lead to the formation of bonding, non-bonding, and antibonding molecular orbitals. The distribution of electrons in these MOs dictates the complex's stability, reactivity, and spectroscopic properties.

Spectroscopic Probes of Electronic Configurations in Terbium(III) Ions within Chloride Environments

Spectroscopic techniques are indispensable for probing the electronic configurations and energy levels of Tb(III) ions within chloride-containing environments. These methods provide direct experimental evidence for the electronic transitions and the influence of the surrounding ligands.

UV-Visible Absorption Spectroscopy: UV-Vis spectroscopy reveals electronic transitions within the complex, primarily those involving the ligands (e.g., π-π* transitions) and, at higher energies, potentially charge-transfer bands or f-f transitions. The excitation spectra of Tb(III) complexes, measured by monitoring the characteristic Tb(III) emission, often show strong absorption bands originating from the ligand, which then transfer energy to the Tb(III) ion rsc.orgtandfonline.com.

X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES), can provide information about the electronic structure and coordination environment. For Tb(III) in an octahedral coordination environment, XANES data can reveal ligand field splitting of the 5d orbitals. For example, a splitting of approximately 3 eV (10 Dq) has been observed, indicated by distinct peaks or features in the second derivative of the XANES spectrum osti.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Tb(III), with its 4f⁸ configuration, is a non-Kramers ion (J=6). This classification means that its energy levels are not degenerate in pairs in the absence of a magnetic field, which typically leads to weaker EPR signals compared to Kramers ions. However, EPR studies can still provide insights into the electronic spin states and magnetic properties, often showing features at low magnetic fields corresponding to large g// values, such as 17.8-10.44, depending on the specific coordination environment osti.govnih.gov.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the ligands and coordination sphere, confirming the coordination of ligands to the Tb(III) ion through characteristic vibrational shifts bohrium.comresearchgate.net.

Ligand Field Theory Applications to Terbium(III) Chloride Coordination Polyhedra

Ligand Field Theory (LFT) is a crucial theoretical framework for understanding the electronic structure of coordination complexes. It extends Crystal Field Theory (CFT) by incorporating molecular orbital concepts, accounting for both electrostatic and covalent interactions between the metal ion and its ligands libretexts.orgwikipedia.orgbritannica.comlibretexts.orglibretexts.orggrinnell.edu. LFT explains how the presence of ligands perturbs the degeneracy of the metal's d orbitals, leading to splitting of energy levels.

For lanthanide ions like Tb(III), the 4f electrons are shielded by the outer 5s and 5p electron shells. This shielding makes the ligand field effects on the 4f orbitals relatively weaker compared to the effects on the d orbitals of transition metals. Nevertheless, the ligand field still plays a significant role in determining the magnetic, optical, and relaxation properties of Tb(III) complexes acs.orgchemrxiv.org. The splitting of the 4f energy levels, though small, is sensitive to the coordination geometry and the nature of the ligands.

In many Tb(III) complexes, the coordination number is high, often nine, with geometries described as distorted tricapped trigonal prismatic or distorted bicapped trigonal prismatic bohrium.comfrontiersin.orgmdpi.comwikipedia.org. These specific geometries, along with the nature of the coordinating atoms (e.g., oxygen, nitrogen, or halides), dictate the precise splitting pattern of the Tb(III) energy levels. LFT calculations can predict these energy level splittings, which can then be correlated with experimental spectroscopic data, such as luminescence spectra and magnetic susceptibility.

Table 1: Key Spectroscopic Emission Lines for Terbium(III) Complexes

Emission Wavelength (nm)TransitionColor
~489⁵D₄ → ⁷F₆Blue
~544⁵D₄ → ⁷F₅Green
~585⁵D₄ → ⁷F₄Orange
~620⁵D₄ → ⁷F₃Red

Note: These are typical emission lines observed in Tb(III) complexes, influenced by the specific ligand environment.

Table 2: Representative Tb-Ligand Bond Lengths in Coordination Complexes

Tb-Ligand TypeBond Length (Å)Coordination NumberReference
Tb-O (carboxylate)2.33 - 2.479 mdpi.com
Tb-N (phenanthroline)2.55 - 2.599 mdpi.com
Tb-O (nitrate)2.46 - 2.539 mdpi.com
Tb-O (water)2.33 - 2.579 mdpi.com

Note: Bond lengths are representative values from various Tb(III) coordination complexes and may vary depending on the specific ligand and coordination geometry. Direct Tb-Cl bond length data in complexes is less commonly reported in the context of these specific theoretical analyses.

Compound Names Mentioned:

Terbium(III) chloride

Terbium(III) chloride hexahydrate

Terbium(III) ion (Tb³⁺)

Terbium chlorobismuthate(III) double salt

Terbium(IV) complexes

Terbium(III) complexes

Terbium(III) nitrate (B79036)

Terbium(III) oxide

Terbium(III) fluoride (B91410)

Terbium(II) halides

Terbium(I) chloride

Terbium(III,IV) oxide

Terbium tetrafluoride

Barium hexafluoroterbate

Potassium terbium fluoride

Terbium(III) sesquichloride

Terbium(III) dipicolinate

Terbium(III) nitrate with hydroxymethyl

Terbium(III) chloride with acetylacetone (B45752)

Terbium(III) complexes with β-diketone and monodentate auxiliary ligands

Terbium(III) complexes with acylpyrazolone ligands

Terbium(III) complexes with 1,3-diketone and pyrazine (B50134)

Terbium(III) complexes with 3,5-pyridinedicarboxylate (PDC) and oxalate (B1200264)

Terbium(III) monoporphyrinato complex with cyclen

Terbium(III) glutarate coordination polymers

Terbium(III) complexes with 4,7-dimethyl-1,10-phenantroline (dmphen) and nitrate

Terbium(III) complexes with 1,10-phenanthroline (B135089)

Spectroscopic Investigations and Photophysical Phenomena of Terbium Iii Chloride

Luminescence Spectroscopy of Terbium(III) Chloride Solutions and Solid-State Compounds

The luminescence of TbCl₃ is characterized by distinct emission peaks arising from the ⁵D₄ → ⁷F<0xE2><0x82><0x9F> (J = 6, 5, 4, 3) transitions of the Tb³⁺ ion. In solution and solid-state forms, these transitions typically manifest as sharp bands. The most prominent emission is usually observed around 546 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, which gives rise to a characteristic green luminescence. Weaker emissions are also observed in the blue region, attributed to the ⁵D₃ → ⁷F<0xE2><0x82><0x9F> transitions. The relative intensities of these emissions can be influenced by factors such as concentration, the surrounding matrix, and the presence of other ions or ligands. For instance, at higher Tb³⁺ concentrations, cross-relaxation between neighboring ions can lead to a preference for emission from the ⁵D₄ state over the ⁵D₃ state researchgate.netresearchgate.net. In aqueous solutions, Tb³⁺ luminescence is generally weak due to the quenching effect of coordinated water molecules, which provide non-radiative decay pathways scielo.org.ar.

Table 1: Characteristic Luminescence Emission Peaks of Tb³⁺

TransitionWavelength (nm)Color
⁵D₃ → ⁷F₆~382Blue
⁵D₃ → ⁷F₅~420Blue
⁵D₃ → ⁷F₄~437Blue
⁵D₃ → ⁷F₃~450Blue
⁵D₄ → ⁷F₆~487–490Green
⁵D₄ → ⁷F₅~543–546Green
⁵D₄ → ⁷F₄~584–586Green
⁵D₄ → ⁷F₃~623–625Green

Note: Wavelengths are approximate and can vary slightly depending on the environment.

X-ray Excited Optical Luminescence (XEOL) Studies at Terbium Absorption Edges

X-ray Excited Optical Luminescence (XEOL) is a powerful technique for studying the photophysical processes in materials like TbCl₃. By exciting TbCl₃ with X-rays tuned to the terbium N₄,₅ absorption edges (which correspond to the 4d → 4f giant resonance), researchers can probe the excited state dynamics and recombination channels. Studies using XEOL have revealed that TbCl₃ exhibits both fast (⁵D₃) and slow (⁵D₄) decay channels in the blue and green emission regions, respectively researchgate.netresearchgate.netdntb.gov.uaaip.orgnih.govresearchgate.net. The XANES (X-ray Absorption Near Edge Structure) spectra recorded using partial photoluminescence yield can provide insights into the electronic structure and excitation processes. Changes in luminescence intensity as the excitation energy is tuned across these absorption edges highlight the interplay between X-ray absorption, electron-hole recombination, and radiative decay pathways aip.org.

Time-Resolved Emission Spectroscopy of Terbium(III) Chloride Complexes

Time-resolved emission spectroscopy (TRES) is crucial for understanding the excited-state lifetimes and decay kinetics of Tb³⁺ in TbCl₃ complexes. The ⁵D₄ state, responsible for the dominant green emission, typically has a lifetime in the microsecond to millisecond range, depending on the environment nih.govnih.govresearchgate.net. The ⁵D₃ state, which emits in the blue, has a shorter lifetime, often influenced by non-radiative processes like cross-relaxation between Tb³⁺ ions researchgate.netresearchgate.netaip.org. For example, studies have shown that the ⁵D₃ decay rate can be significantly affected by Tb-Tb ion interactions, with decay times on the order of 150–360 ns estimated for TbCl₃ due to cross-relaxation aip.org. The biexponential decay is common, reflecting contributions from different excited states or environments nih.govresearchgate.netpsu.edu.

Table 2: Luminescence Lifetimes of Tb³⁺ Excited States

Excited StateTypical Lifetime RangeDominant Emission ColorInfluencing Factors
⁵D₃Nanoseconds to ~1 msBlueTb-Tb cross-relaxation, concentration, environment
⁵D₄Microseconds to msGreenIntrinsic lifetime, ligand environment, water

Note: Lifetimes are highly dependent on the specific chemical environment and concentration.

Vibrational Spectroscopy (e.g., Raman, Infrared) for Structural and Phase Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to characterize the structure and phase of TbCl₃ and its complexes. These techniques provide information about the vibrational modes of the molecule, which are sensitive to the coordination environment, bonding, and crystal structure. For example, IR spectroscopy can identify the presence of coordinated water molecules or changes in functional groups upon complexation. Studies on lanthanide chlorides, including TbCl₃, often show characteristic bands associated with metal-ligand vibrations and internal ligand modes. The C=O stretching vibrations (Amide I band) and C-H stretching vibrations are typically observed, and their shifts upon coordination can indicate the binding modes of ligands to the Tb³⁺ ion osti.govatlantis-press.comresearchgate.net. Comparing spectra of TbCl₃ with its complexes helps in understanding structural modifications and phase purity.

Sensitized Luminescence in Terbium(III) Chloride-Based Probes

Terbium(III) chloride serves as a key component in the development of luminescent probes and sensors, particularly through sensitized luminescence. The ability of Tb³⁺ to form stable complexes with various organic ligands, which act as sensitizers, allows for the creation of highly sensitive analytical tools. These probes are utilized in diverse applications, including biological imaging, chemical sensing, and clinical analysis nih.govmdpi.comsemanticscholar.org. For instance, Tb³⁺ complexes have been developed for the detection of ascorbic acid mdpi.com, DNA researchgate.net, and various drugs mdpi.comsemanticscholar.org. The mechanism involves the ligand absorbing excitation light and efficiently transferring the energy to the Tb³⁺ ion, leading to enhanced and characteristic Tb³⁺ emission. The sensitivity and selectivity of these probes are often tuned by modifying the sensitizing ligand and optimizing the complexation conditions mdpi.comsemanticscholar.org.

Coordination Chemistry and Complexation Behavior of Terbium Iii Chloride

Formation and Characterization of Discrete Terbium(III) Chloride Complexes with Organic Ligands

Terbium(III) chloride readily reacts with a variety of organic ligands to form discrete coordination complexes. These complexes are typically synthesized through solution-phase reactions, often involving the direct mixing of TbCl₃ (or its hydrated form) with the organic ligand in a suitable solvent, followed by isolation and characterization. Common characterization techniques include elemental analysis, infrared (IR) spectroscopy, UV-visible absorption spectrophotometry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Many of these complexes exhibit significant luminescent properties, arising from the efficient energy transfer from the organic ligand to the Tb³⁺ ion, followed by characteristic 4f-4f transitions.

For instance, terbium(III) complexes with dipyridoquinoxaline (dpq) and dipyridophenazine (dppz) ligands, such as [Tb(dpq)(DMF)₂Cl₃] and [Tb(dppz)(DMF)₂Cl₃], have been synthesized and characterized, showing seven-coordinated mono-capped octahedron structures and exhibiting strong luminescence rsc.org. Similarly, complexes involving β-diketone ligands like acetylacetone (B45752) (acac) have been prepared, for example, [Tb(acac)₃(H₂O)₂], which demonstrates efficient green emission tandfonline.comtandfonline.com. Terbium(III) also forms complexes with Schiff bases, acylpyrazolones, and N-phenylanthranilic acid derivatives, often displaying characteristic green fluorescence ijfmr.combohrium.comresearchgate.net. The reaction of TbCl₃·6H₂O with diethylammonium (B1227033) diethyldithiocarbamate (B1195824) yielded the complex Et₂NH₂[Tb(S₂CNEt₂)₄], characterized by IR spectroscopy researchgate.net.

Table 6.1: Representative Discrete Terbium(III) Chloride Complexes with Organic Ligands

Complex Formula/NameOrganic Ligand(s)Key Characterization MethodsLuminescence ObservedReference(s)
[Tb(dpq)(DMF)₂Cl₃]dpq, DMFX-ray diffraction, luminescence studiesYes (green) rsc.org
[Tb(dppz)(DMF)₂Cl₃]dppz, DMFX-ray diffraction, luminescence studiesYes (green) rsc.org
Tb(acac)₃(H₂O)₂acetylacetone (acac)Elemental analysis, IR, NMR, UV-Vis, TGA/DTAYes (green) tandfonline.comtandfonline.com
[Tb(L)Cl(H₂O)]Schiff base derived from specific triazole and diketoneElemental analysis, IR, UV-Vis, ¹H-NMR, conductivityYes (green) ijfmr.com
Tb₃·H₂O (Acylpyrazolone complex)AcylpyrazoloneMass ESI, FTIR, UV–vis, powder XRD, TG‐DTA, single-crystal X-rayYes (green, ~540-560 nm) bohrium.com
Tb(btfa)₃bipy4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa), 2,2'-bipyridine (B1663995) (bipy)Melting point, FTIR, UV-Vis, elemental analysis, DSC, TGYes researchgate.net
Tb(btfa)₃phen4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa), 1,10-phenanthroline (B135089) (phen)Melting point, FTIR, UV-Vis, elemental analysis, DSC, TGYes researchgate.net
[Tb(NPA)₃(Bipy)]N-phenylanthranilic acid (N-HPA), 2,2'-bipyridineElemental analysis, UV, IRYes researchgate.net
Et₂NH₂[Tb(S₂CNEt₂)₄]Diethylammonium diethyldithiocarbamateElemental analysis, IR, microcalorimetryNot specified researchgate.net

Determination of Stability Constants for Terbium(III) Complexes in Various Solvents

The stability of Tb(III) complexes, quantified by their formation or stability constants (log K), is crucial for understanding their behavior in solution and their suitability for various applications. These constants reflect the strength of the interaction between the Tb³⁺ ion and the ligand. Stability constants have been determined for Tb(III) complexes with various organic ligands in different media.

For example, potentiometric titration studies have been employed to determine the stability constants of Tb(III) with terephthalic acid anions in aqueous solutions, revealing complex formation over a wide pH range spbu.ru. The complexation of Tb(III) with 3-hydroxypicolinamide (B1208869) (HPA) in aqueous and micellar media has also been studied using pH-metry, yielding log K₁ values of 7.32 and 7.71, respectively, indicating enhanced stability in the presence of certain surfactants scielo.org.za. Computational methods, such as Density Functional Theory (DFT), have also been utilized to predict relative stability constants for Tb(III) complexes with dipicolinic acid analogues, establishing trends based on substituent effects, though experimental determination of aqueous stability constants for lanthanide complexes can be challenging nih.govacs.org. It is noteworthy that direct experimental stability constants for simple Tb(III) chloride complexes in solution are not widely reported, with research often focusing on complexes formed with more strongly coordinating organic ligands journalssystem.com.

Table 6.2: Selected Stability Constants for Terbium(III) Complexes

Metal IonLigandSolventStability Constant (log K)MethodReference(s)
Tb(III)Terephthalic acid anionsAqueouslog K₁=5.9, log K₂=4.7, log K₃=3.3 (complexation model)Potentiometric titration spbu.ru
Tb(III)3-Hydroxypicolinamide (HPA)Aqueouslog K₁ = 7.32, log K₂ = 6.86pH-metry scielo.org.za
Tb(III)3-Hydroxypicolinamide (HPA)CTAB micellar mediumlog K₁ = 7.71, log K₂ = 7.12pH-metry scielo.org.za
Tb(III)Dipicolinic acid (DPA) analogues (relative order)N/A (Calculated)−NH₂ > −OH ∼ −CH₂OH > −imidazole ∼ −Cl ∼ −Br ∼ −H > −F > −IDFT calculations nih.govacs.org

Mechanistic Studies of Ligand Exchange Kinetics in Terbium(III) Chloride Solutions

Mechanistic studies of ligand exchange kinetics in Tb(III) chloride solutions primarily focus on the dynamics of water molecules in the coordination sphere of the Tb³⁺ ion, particularly when it is part of a complex. Luminescence lifetime measurements in both H₂O and D₂O have been used to probe the exchange of water molecules within Tb(III) complexes, providing insights into the lability of these coordinated water ligands rsc.org. The presence of organic ligands can influence the rate of water exchange, potentially reducing non-radiative decay pathways and enhancing luminescence scielo.org.za. While direct kinetic studies of chloride ligand exchange from simple TbCl₃ species in solution are less commonly reported, the behavior of Tb³⁺ in various solvent systems, including non-aqueous media, suggests that solvent molecules can readily coordinate to and exchange with the Tb³⁺ ion, influencing its solution chemistry psu.edu.

Speciation and Solution Chemistry of Terbium(III) Chloride in Aqueous and Nonaqueous Media

The speciation of Tb(III) in solution is governed by its interactions with solvent molecules, counter-ions, and any dissolved ligands. In aqueous solutions, Tb³⁺ can form complexes with chloride ions, although their stability constants are not well-established journalssystem.com. In the presence of organic ligands like terephthalic acid, Tb(III) forms stable complexes, with their stability being pH-dependent, favoring slightly acidic conditions spbu.ru. The solution chemistry of Tb(III) is also significantly influenced by the solvent. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), lanthanide ions, including Tb³⁺, can exhibit high coordination numbers, with solvation and complexation being dominated by strong ion-dipole interactions psu.edu. Understanding Tb(III) speciation is critical for controlling the formation of desired complexes and materials, such as metal-organic frameworks (MOFs).

Supramolecular Assembly involving Terbium(III) Chloride Building Blocks

Terbium(III) chloride is a key precursor for the construction of extended supramolecular architectures, particularly metal-organic frameworks (MOFs) and coordination polymers. These materials are formed through the self-assembly of metal ions (like Tb³⁺) and organic linkers, creating crystalline networks with diverse structures and properties. TbCl₃ has been employed in solvothermal or hydrothermal syntheses to create MOFs with ligands such as terephthalates, glutarates, squaric acid, and various bipyridine derivatives rsc.orgacs.orgmdpi.comfrontiersin.orgmdpi.commdpi.comacs.orgrsc.org. These structures often feature Tb³⁺ ions coordinated by organic linkers and water molecules, forming one-, two-, or three-dimensional frameworks.

For instance, MOFs like {[Ln(L)(H₂O)₂]·5H₂O}n, where Ln can be Tb³⁺ and L is a specific imidazolium (B1220033) chloride ligand, exhibit porous structures with tunable luminescent emission acs.org. Coordination polymers such as [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n, synthesized from TbCl₃ and glutaric acid, display characteristic green luminescence frontiersin.org. The use of TbCl₃ as a building block allows for the creation of materials with tailored porosity, thermal stability, and optical properties, making them attractive for applications in sensing, catalysis, and light-emitting devices rsc.orgmdpi.commdpi.comacs.org.

Table 6.5: Selected Metal-Organic Frameworks (MOFs) and Coordination Polymers Synthesized Using Terbium(III) Chloride

MOF/Coordination Polymer FormulaOrganic Linker(s)Structure TypeLuminescence ObservedReference(s)
²∞[Gd₂Cl₆(bipy)₃]·2bipy (doped with Eu/Tb)4,4′-bipyridine (bipy)2D MOFYes (green for Tb) rsc.org
[Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF4,7-dimethylphenanthroline (dmphen), trans-1,4-cyclohexanedicarboxylate (chdc²⁻)Layered hcbYes mdpi.com
[Ln(L)(H₂O)₂]·5H₂O (Ln=Eu, Tb, Gd, EuₓTb₁₋ₓ)1,3-bis(3,5-dicarboxyphenyl)imidazolium chloride (H₄L⁺Cl⁻)3D porous frameworkYes (tunable) acs.org
[Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]nGlutaric acid1D Coordination PolymerYes (green) frontiersin.org
[{Tb₂(C₄O₄)₃(H₂O)₈}n]Squaric acidPolymericNot specified mdpi.com
[Tb(btc)(H₂O)]·guest (where btc (B1192420) = benzene-1,3,5-tricarboxylate)Benzene-1,3,5-tricarboxylate (btc)1D channelsYes (tunable) acs.org
¹∞[Tb(PhCOO)₃(H₂O)(EtOH)]·0.5(18C6)Benzoate (PhCOO⁻), 18-crown-6-ether (18C6)1D Coordination PolymerYes (thermometry) rsc.org

Influence of Terbium(III) Ions on Micellization Properties of Surfactant Systems

Terbium(III) ions, often introduced via TbCl₃ or its complexes, can significantly influence the micellization behavior of surfactant solutions. Studies have shown that TbCl₃ can induce the formation of micelles in anionic surfactant solutions, such as sodium decyl sulfate (B86663) (SDeS) and sodium dodecyl sulfate (SDS), at concentrations below the critical micelle concentration (CMC) of the pure surfactants nih.govresearchgate.net. The presence of Tb³⁺ ions alters the aggregation processes and can lead to a lower apparent CMC compared to surfactant solutions without the metal ion nih.gov.

Furthermore, Tb(III) complexes, such as the Tb(Phen)-AA complex (terbium with 1,10-phenanthroline and ascorbic acid), have been investigated for their effects on micelle size and structure. Depending on the type of surfactant (nonionic, cationic, or anionic), these complexes can either reduce or increase the size of micellar aggregates, or have minimal impact, suggesting specific interactions between the complex and the surfactant molecules mdpi.comsemanticscholar.org. The luminescence of Tb(III) itself can also be used as a probe to study these micellar systems, with factors like surfactant type and concentration affecting the fluorescence intensity and lifetime mdpi.comsemanticscholar.orgresearchgate.net.

Table 6.6: Influence of Terbium(III) on Surfactant Micellization Properties

SurfactantTerbium SpeciesObserved EffectParameter AffectedReference(s)
Sodium Decyl Sulfate (SDeS)TbCl₃Induces micelle formation below pure surfactant CMC; alters aggregation.CMC, aggregation processes nih.govresearchgate.net
Sodium Dodecyl Sulfate (SDS)TbCl₃Induces micelle formation below pure surfactant CMC; alters aggregation.CMC, aggregation processes nih.govresearchgate.net
SDSTb(Phen)-AA complexMicelle size reduction (from 6 nm to 1.7 nm)Micelle size mdpi.comsemanticscholar.org
C₁₂EO₁₀ (nonionic surfactant)Tb(Phen)-AA complexMicelle size increase (to 7.5 nm)Micelle size mdpi.comsemanticscholar.org
SDSTb(Phen)-AA complexMicelle size (5.5 nm) almost insensitive to complex additionMicelle size mdpi.comsemanticscholar.org

Terbium Chloride

Terbium(III) chloride (TbCl₃)

Terbium(III) nitrate (B79036) (Tb(NO₃)₃)

Terbium(III) oxide (Tb₄O₇)

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

Terbium(III) ions (Tb³⁺)

Theoretical and Computational Chemistry of Terbium Iii Chloride Systems

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground-state electronic structures of molecules and materials, including those containing lanthanide ions like terbium. DFT calculations allow for the determination of optimized molecular geometries, electronic configurations, charge distributions, and bonding characteristics. For terbium systems, the choice of exchange-correlation functional and basis set, particularly for the heavy terbium atom, is crucial for achieving accurate results. Pseudopotentials, such as the Stuttgart relativistic small core (RSC) ECP, are often employed to account for relativistic effects on the core electrons of terbium, while basis sets like def2-svp or 6-311++G** are used for lighter atoms nih.govacs.orgacs.orgacs.orgmdpi.com.

DFT calculations have been applied to model the electronic structure of terbium complexes in various environments. For instance, studies on Tb(III) complexes with dipicolinic acid (DPA) and its analogues utilize DFT to predict relative stability constants, revealing trends based on ligand substituents nih.govacs.orgacs.org. These calculations often involve geometry optimizations in both gas phase and solution, employing models like the conductor-like screening model (COSMO) to account for solvation effects researchgate.net. Furthermore, DFT has been used to study the electronic transitions responsible for luminescence in systems involving Tb(III), such as in TbBiCl₆•14H₂O, where it helps interpret energy transfer mechanisms wm.eduresearchgate.net. In the context of materials, DFT calculations have been performed on terbium oxides and nanoclusters to understand their electronic and magnetic properties mdpi.comepj.org.

Table 7.1.1: Common DFT Functionals and Basis Sets for Terbium Systems

Computational Method/FunctionalBasis Set/ECP for TerbiumKey ApplicationsReference(s)
DFT (B3LYP)Stuttgart RSC ECPGeometry optimization, electronic structure of Tb complexes, stability constants nih.govacs.orgacs.orgacs.org
DFT (M06)Stuttgart RSC ECPGeometry optimization, electronic structure of Tb complexes, stability constants nih.govacs.orgacs.org
DFT (PBE-GGA)N/A (often implicit)Electronic and magnetic properties of TbO₂, band gap calculations epj.org
DFT (Tb-mBJ)N/A (often implicit)Electronic and magnetic properties of TbO₂ epj.org
DFT (TPSSh)ECP54MWBGeometry optimization of TbGe nanoclusters mdpi.com
TD-DFTN/AElectronic transitions, UV-Vis spectra mdpi.comwm.eduresearchgate.net

Ab Initio and Semi-Empirical Methods for Predicting Spectroscopic Properties

Ab initio and semi-empirical quantum chemical methods are essential for accurately predicting the spectroscopic properties of Tb(III) systems, particularly their characteristic luminescence and absorption spectra. These methods, which are based on fundamental quantum mechanical principles, can describe the complex electronic transitions involving the 4f electrons of terbium.

Complete Active Space Self-Consistent Field (CASSCF) calculations, often combined with second-order perturbation theory (e.g., CASSCF/SO, CAS-NEVPT2/SOC), are frequently employed to determine the electronic energy levels (microstates) of lanthanide ions. These calculations are crucial for understanding ligand field effects and spin-orbit coupling, which significantly influence spectroscopic behavior chemrxiv.orgacs.orgresearchgate.net. Time-Dependent Density Functional Theory (TD-DFT) is another valuable tool for predicting UV-Vis absorption and emission spectra by calculating electronic transitions mdpi.comwm.eduresearchgate.net.

For terbium-based single-molecule magnets (SMMs), multireference ab initio methods, including relativistic spin-orbit interaction (SOI), are used to calculate low-energy electronic structures and crystal-field parameters, which are directly related to magnetic and spectroscopic properties arxiv.orgosti.gov. These advanced methods allow for a detailed analysis of how the electronic structure dictates the observed optical and magnetic phenomena, providing a bridge between theoretical predictions and experimental results researchgate.netchemrxiv.org.

Table 7.2.1: Ab Initio and Semi-Empirical Methods for Spectroscopic Properties of Terbium Systems

MethodFocus AreaProperties PredictedRelevant SystemsReference(s)
CASSCFElectronic energy levels, microstatesLuminescence, absorption spectra, ligand field splittingLanthanide solvates, Tb-based SMMs chemrxiv.orgacs.orgresearchgate.net
CASSCF/SO, CAS-NEVPT2/SOCRelativistic effects, spin-orbit couplingLuminescence, absorption spectra, electronic structureLanthanide complexes, Tb-based SMMs researchgate.netarxiv.orgosti.gov
TD-DFTElectronic transitionsUV-Vis absorption spectra, emission spectraTb-containing compounds, TbGe nanoclusters mdpi.comwm.eduresearchgate.net
Relativistic Multireference MethodsSpin-orbit interaction (SOI)Magnetic anisotropy, crystal-field parameters, electronic structureTb-based SMMs arxiv.orgosti.gov
RASSI-SOSpin-orbit coupling, relativistic effectsCircularly polarized luminescence (CPL)Sm(III) complexes (methodology applicable to Tb(III)) rsc.org

Computational Modeling of Stability Constants and Binding Energies for Terbium(III) Complexes

The stability of terbium(III) ions in various chemical environments, particularly when complexed with organic ligands, is crucial for applications ranging from luminescent probes to tracer studies in the oil and gas industry. Computational methods, primarily DFT combined with thermodynamic cycles, are employed to predict stability constants and binding energies. These calculations aim to understand how different ligands and their substituents affect the complexation strength with Tb(III).

Studies involving dipicolinic acid (DPA) and its substituted analogues have shown that DFT can accurately predict the relative binding strengths. For example, calculations have revealed a consistent trend in the stability constants based on the substituent at the 4-position of the DPA ring, generally following the order: −NH₂ > −OH ≈ −CH₂OH > −imidazole ≈ −Cl ≈ −Br ≈ −H > −F > −I nih.govacs.orgacs.org. These differences are often within one to two log units, except for the strongly donating −NH₂ group. The use of thermodynamic cycles allows for the cancellation of systematic errors, making relative stability predictions more reliable nih.govacs.orgresearchgate.net. While predicting absolute stability constants remains challenging due to complex solvation effects, these computational approaches provide valuable guidance for designing ligands with optimized binding affinities for Tb(III) researchgate.net.

Table 7.3.1: Relative Stability of Terbium(III) Complexes with Substituted Dipicolinic Acids

Ligand SubstituentRelative Stability Order (Decreasing)Log K Difference (approx.)Computational Method UsedReference(s)
−NH₂1N/ADFT, Thermodynamic Cycle nih.govacs.orgacs.org
−OH21-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−CH₂OH21-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−imidazole31-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−Cl31-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−Br31-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−H31-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−F41-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org
−I51-2 log unitsDFT, Thermodynamic Cycle nih.govacs.orgacs.org

Molecular Dynamics Simulations of Molten Terbium(III) Chloride and Solutions

Molecular Dynamics (MD) simulations are instrumental in understanding the structural and dynamic properties of molten salts, including TbCl₃. These simulations provide insights into the local coordination environment, interatomic distances, and diffusion behavior of ions in the liquid state. For molten TbCl₃, studies have employed polarizable ion models (PIM) and rigid-ion models (RIM), often utilizing Born-Mayer-Huggins potentials, to replicate experimental neutron diffraction data researchgate.netdntb.gov.uatandfonline.com. Discrepancies between simulation results and experimental findings highlight the ongoing need for refining interaction potentials for these complex systems researchgate.net.

MD simulations have also been used to study Tb(III) in molten salt mixtures, such as the LiCl-KCl eutectic, to investigate its mixing behavior and thermodynamic properties like activity coefficients and diffusion coefficients researchgate.netjaea.go.jp. These simulations help in understanding processes relevant to nuclear fuel reprocessing. For instance, the coordination number of Tb(III) in pure molten TbCl₃ has been reported to be around 7, influenced by cation size jaea.go.jp. First-principles MD (FPMD) simulations are also employed to study the impact of molten salt cation identity on lanthanide electron transfer chemistry rsc.org. Classical atomistic MD simulations, often employing force fields like CHARMM, are also utilized for TbCl₃-containing systems acs.org.

Table 7.4.1: Molecular Dynamics Simulations of Molten Terbium(III) Chloride Systems

Simulation Model/PotentialSystem StudiedKey Properties InvestigatedFindings/Coordination Number (if applicable)Reference(s)
Polarizable Ion Model (PIM)Molten TbCl₃Structure factor, radial distribution functions, interatomic distances, ionic orderingDiscrepancies with neutron diffraction noted researchgate.netdntb.gov.uatandfonline.com
Rigid-Ion Model (RIM)Molten TbCl₃Structure factor, radial distribution functions, interatomic distances, ionic orderingDiscrepancies with neutron diffraction noted researchgate.net
Classical MD (CHARMM FF)TbCl₃-containing systemsGeneral structural and dynamic propertiesN/A acs.org
MD SimulationTb in LiCl-KCl eutectic meltActivity coefficients, diffusion coefficients, mixing behaviorTrend of properties with concentration studied researchgate.netjaea.go.jp
First-Principles MD (FPMD)Lanthanides in molten salt matricesElectron transfer chemistry, redox potentialsImpact of cation polarization power rsc.org
Born-Mayer-Huggins PotentialMolten TbCl₃Ionic interactions, structural propertiesUsed in PIM and RIM researchgate.net

Relativistic Effects in Electronic Structure Calculations for Terbium(III)

Terbium, being a heavy element, exhibits significant relativistic effects that profoundly influence its electronic structure and properties. These effects, primarily scalar relativistic effects and spin-orbit coupling (SOC), are essential to consider for accurate theoretical predictions. Relativistic effects cause a contraction of s and p orbitals and a spin-orbit splitting of atomic energy levels, which in turn impacts chemical bonding, magnetic properties, and spectroscopic transitions chemrxiv.orgacs.org.

For terbium, the strong spin-orbit coupling is particularly important, leading to the splitting of Russell-Saunders terms into J-levels. This splitting is critical for understanding the magnetic anisotropy and luminescence characteristics of Tb(III) complexes and materials arxiv.orgosti.govaps.org. Methods that explicitly incorporate relativistic corrections, such as the Douglas-Kroll-Hess (DKH2) method or relativistic DFT functionals, are necessary for obtaining reliable electronic structure data epj.orgchemrxiv.orgresearchgate.net. The inclusion of SOC in ab initio calculations, for example, can lead to the splitting of f-states in terbium compounds, altering their optical and magnetic responses epj.orgresearchgate.net.

Table 7.5.1: Impact of Relativistic Effects and Spin-Orbit Coupling (SOC) on Terbium(III) Properties

Relativistic Effect/MethodImpact on PropertiesRelevant SystemsReference(s)
Scalar Relativistic EffectsContraction of s/p orbitals, influence on chemical bondingLanthanide electronic structure chemrxiv.orgacs.org
Spin-Orbit Coupling (SOC)Splitting of J-levels, magnetic anisotropy, luminescence, f-state splittingTb metal, TbO₂, Tb-based SMMs, lanthanide complexes epj.orgacs.orgresearchgate.netarxiv.orgosti.govaps.orgresearchgate.net
Douglas-Kroll-Hess (DKH2)Incorporation of relativistic effects in ab initio calculationsYb(III) solvates (methodology applicable to Tb(III)) chemrxiv.org
Relativistic DFTInclusion of SOC in DFT calculations, calculation of g-factorsTbO₂, Tb complexes acs.orgepj.orgresearchgate.net
CASSCF/SO, CAS-NEVPT2/SOCAccurate treatment of electron correlation and SOC for spectroscopic propertiesLanthanide complexes, Tb-based SMMs researchgate.netarxiv.orgosti.gov

Force Field Development for Classical Simulations of Terbium(III) Chloride-Containing Materials

Classical simulations, such as molecular dynamics (MD) and Monte Carlo (MC), rely on parameterized force fields to describe interatomic interactions. Developing accurate force fields for systems containing heavy, multivalent ions like Tb(III) presents significant challenges. These force fields typically consist of bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., electrostatic, van der Waals) terms, often using potentials like the Lennard-Jones potential for van der Waals interactions stackexchange.comgithub.io.

For molten salts like TbCl₃, polarizable ion models (PIM) are often preferred as they account for the induced dipole moments of ions, which are crucial for accurately describing ionic interactions in the liquid state researchgate.netdntb.gov.uatandfonline.com. The parameters for these potentials, such as atomic charges, Lennard-Jones parameters (sigma and epsilon), and polarizability terms, are typically derived from experimental data (e.g., crystal structures, thermodynamic properties) or from high-level quantum mechanical calculations github.iogithub.com. While specific force field parameters for TbCl₃ are not extensively detailed in the provided literature, the general approach involves fitting to known structural and energetic properties researchgate.netdntb.gov.uatandfonline.com. Classical atomistic MD simulations may also utilize pre-existing force field libraries, such as CHARMM, with appropriate parameterization for Tb(III) acs.org.

Table 7.6.1: Components and Approaches in Force Field Development for Simulations

Force Field Component/ApproachDescriptionPotential Functions Used (Examples)Parameterization SourcesApplication Software (Examples)Reference(s)
Classical Force FieldsApproximation of QM interactions using analytical functions for bonded and non-bonded terms.Lennard-Jones, CoulombicExperimental data, quantum mechanical calculationsLAMMPS, GROMACS, DL_POLY stackexchange.comgithub.iogithub.com
Polarizable Ion Models (PIM)Accounts for induced dipoles on ions, crucial for ionic systems.Coulombic, Lennard-Jones, Dipole termsCrystal structures, neutron diffraction, quantum calculationsN/A researchgate.netdntb.gov.uatandfonline.com
Fixed-Charge ModelsIons are assigned fixed partial charges; simpler but less accurate for polarizable systems.Coulombic, Lennard-JonesExperimental data, quantum calculationsN/A github.com
Potential FunctionsMathematical expressions describing interatomic forces (e.g., van der Waals, electrostatic).Lennard-Jones (12-6), CoulombParameter fittingN/A stackexchange.comgithub.io
Parameter FittingOptimization of force field parameters to reproduce experimental or high-level theoretical data.N/ACrystal structures, melting points, radial distribution functionsN/A github.iogithub.com
CHARMM Force FieldA widely used force field suite, requiring specific parameterization for lanthanides like Tb(III).VariousExperimental data, QM calculationsGROMACS, LAMMPS acs.org

Theoretical and computational chemistry plays a pivotal role in advancing our understanding of terbium(III) chloride and its related systems. DFT calculations provide insights into ground-state electronic structures and stability of complexes, while ab initio methods are essential for predicting spectroscopic properties. Molecular dynamics simulations offer a window into the behavior of molten TbCl₃ and its solutions, and the critical importance of relativistic effects is addressed through specialized computational techniques. The ongoing development and application of these computational tools continue to refine our knowledge of terbium chemistry, paving the way for new technological applications.

Compound List

Terbium(III) chloride (TbCl₃)

Terbium(III) chloride hexahydrate (TbCl₃•6H₂O)

Terbium(III) ion (Tb³⁺)

Terbium(III) complexes

Terbium(III) bis(amide) complex

Terbium(III) nitrate (B79036) hexahydrate

Terbium(III) oxide (TbO₂)

Terbium(III) complexes with dipicolinic acid (DPA)

Terbium(III) complexes with 4-substituted dipicolinic acid analogues

Terbium(III) complexes with β-diketone and monodentate auxiliary ligands

Terbium(III) chloride hexachlorobismuthate(III) tetrakaidecahydrate (TbBiCl₆•14H₂O)

Terbium(III)-doped Layered Double Hydroxides (LDHs)

Terbium-based Single-Molecule Magnets (SMMs)

[Tb(H₂O)₈]³⁺

[BiCl₆]³⁻

[Tb(DPA)(H₂O)₈]⁺

[Tb(XDPA)(H₂O)₈]⁺

[Tb(α-obPc)₂]⁻

[Tb(β-obPc)₂]⁰

[Tb(β-obPc)₂]⁺

[Tb(H₂O)₃][Agᴵ(CN)₂]₃

Tb₂(PDC)₂(ox)(H₂O)₄₂

Electrochemical Behavior and Electrodeposition Studies of Terbium Iii Chloride

Voltammetric and Potentiometric Analysis of Terbium(III) in Molten Chloride Salts

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are extensively used to investigate the electrochemical reactions of Terbium(III) ions (Tb³⁺) in molten chloride salts, often LiCl-KCl eutectic mixtures. These studies aim to determine the redox potentials, reversibility of electrode processes, and diffusion coefficients of Tb³⁺ species. Research indicates that the electroreduction of Tb³⁺ in these melts is generally irreversible eu-jr.euresearchgate.neteu-jr.euresearchgate.net. For instance, studies in equimolar NaCl-KCl melts at temperatures between 1073–1173 K have shown that the electroreduction of TbCl₆³⁻ complexes is irreversible eu-jr.eueu-jr.euresearchgate.net. The specific redox potentials are influenced by the molten salt composition and temperature rsc.orgrsc.org. Potentiometric methods are also employed to understand the thermodynamic properties and activity of Tb³⁺ in these environments rsc.orgresearchgate.net.

Kinetic and Thermodynamic Parameters of Terbium Electroreduction and Electro-oxidation

Kinetic and thermodynamic parameters are vital for optimizing electrodeposition processes. Studies employing chronopotentiometry and chronovoltamperometry have determined parameters such as transfer coefficients and heterogeneous charge transfer rate constants for terbium electroreduction in molten chloride salts eu-jr.euresearchgate.neteu-jr.euresearchgate.net. These parameters are found to be dependent on temperature and the concentration of terbium chloride, generally increasing with temperature and decreasing with increasing salt concentration eu-jr.euresearchgate.neteu-jr.euresearchgate.net. For example, in equimolar NaCl-KCl melts, the values of kinetic parameters increase with temperature but decrease with an increase in rare-earth chloride concentration eu-jr.eueu-jr.euresearchgate.net. Activation energies for diffusion of Tb³⁺ ions have also been reported, for example, 30.5 kJ mol⁻¹ in LiCl-KCl melts on a Mo electrode researchgate.net. Thermodynamic data, including activities of Tb in alloys and Gibbs free energies of formation for intermetallic compounds, have been estimated using open-circuit chronopotentiometry rsc.orgscispace.com.

Investigation of Electrolytic Deposition of Terbium Metal from Chloride Baths

The successful electrodeposition of metallic terbium from molten chloride baths, particularly LiCl-KCl eutectic, has been demonstrated confex.comresearchgate.netunr.edu. Experiments are typically conducted in anaerobic systems using two-electrode or three-electrode setups. Process variables such as cathode material (e.g., tungsten, stainless steel, nickel, copper, zinc), temperature (ranging from 400 °C to 873 K), concentration of TbCl₃, deposition potential, current density, and deposition time significantly influence the current efficiency and the nature of the deposited terbium confex.comresearchgate.netunr.edu. For instance, studies have explored electrodeposition on copper and zinc-coated tungsten electrodes, noting a depolarization effect due to the formation of Cu-Tb and Zn-Tb intermetallics researchgate.net. The morphology and purity of the deposited terbium are confirmed through techniques like EDS and XPS confex.com.

Development and Characterization of Terbium(III) Ion-Selective Electrochemical Sensors

While specific research on Terbium(III) ion-selective electrochemical sensors in molten chloride salts is less prevalent in the provided search results compared to other areas, the general principles of developing such sensors for lanthanides in molten salts are established. These sensors would typically involve potentiometric measurements utilizing ion-selective electrodes (ISEs) to detect and quantify Tb³⁺ concentrations. The characterization would focus on selectivity, sensitivity, detection limits, and response stability within the harsh molten salt environment. Research on other lanthanides in molten salts provides a basis for understanding the challenges and methodologies for developing Tb³⁺ sensors rsc.org.

Electrochemical Separation Techniques for Terbium(III) from Lanthanide Mixtures

Electrochemical methods offer promising routes for separating terbium from other lanthanides in molten chloride mixtures. Selective electrodeposition based on differences in reduction potentials is a key strategy. For example, studies have investigated the separation of Tb from Nd in LiCl–KCl–TbCl₃–NdCl₃ melts at 723 K, achieving a high mass ratio of Tb/Nd at a specific potential ustb.edu.cn. The possibility of separating Dy and Nd in LiCl–KCl melts was also explored based on differences in the growth rates of intermetallic compounds ustb.edu.cn. Electrochemical oxidation of Tb³⁺ to Tb⁴⁺ followed by anion exchange chromatography has also been proposed as a method for intragroup lanthanide separation, demonstrating applicability in mixtures with Gd³⁺ and Dy³⁺ nih.gov.

Electrocatalytic Applications of this compound Derived Surfaces

The electrocatalytic applications of terbium-containing materials, potentially derived from TbCl₃, are an emerging area. While direct applications of TbCl₃ itself as an electrocatalyst are not detailed, terbium-based materials, such as Tb-CoB LDH-Tb-CoO, have been developed and investigated for water splitting, specifically for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in alkaline media researchgate.net. These materials demonstrate catalytic activity, with specific current densities and overpotentials reported for these reactions researchgate.net. Further research could explore surfaces derived from TbCl₃ for other electrocatalytic processes in molten salt environments.

Compound List:

Terbium(III) chloride (TbCl₃)

Terbium(II) chloride (TbCl₂)

Terbium metal (Tb)

Terbium(III) ions (Tb³⁺)

Terbium(II) ions (Tb²⁺)

Terbium(IV) ions (Tb⁴⁺)

Neodymium(III) chloride (NdCl₃)

Dysprosium(III) chloride (DyCl₃)

Gadolinium(III) chloride (GdCl₃)

Holmium(III) chloride (HoCl₃)

Lithium chloride (LiCl)

Potassium chloride (KCl)

Sodium chloride (NaCl)

Cesium chloride (CsCl)

Calcium chloride (CaCl₂)

Bismuth chloride (BiCl₃)

Uranium trichloride (B1173362) (UCl₃)

Plutonium trichloride (PuCl₃)

Neptunium trichloride (NpCl₃)

Thorium trichloride (ThCl₃)

Ytterbium(III) chloride (YbCl₃)

Samarium(III) chloride (SmCl₃)

Europium(III) chloride (EuCl₃)

Lanthanum(III) chloride (LaCl₃)

Cerium(III) chloride (CeCl₃)

Zirconium oxide (ZrO₂)

Nickel oxide (NiO)

Terbium oxide (Tb₂O₃)

Terbium oxide (Tb₄O₇)

Terbium fluoride (B91410) (TbF₃)

Terbium(III) monoporphyrinato complex ([Tb(TPP)(cyclen)]Cl)

Lithium fluoride (LiF)

Calcium fluoride (CaF₂)

Dysprosium fluoride (DyF₃)

Dysprosium oxide (Dy₂O₃)

Copper(I) oxide (Cu₂O)

Catalytic Science and Reaction Mechanisms Involving Terbium Iii Chloride

Terbium(III) Chloride as a Lewis Acid Catalyst in Organic Transformations

Terbium(III) chloride functions as a Lewis acid catalyst in organic chemistry, facilitating a range of transformations by activating substrates. As a Lewis acid, TbCl3 can accept electron pairs, typically coordinating with heteroatoms such as oxygen or nitrogen in organic molecules. This coordination increases the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack and thereby accelerating reaction rates wikipedia.org. The catalytic activity of TbCl3 in organic synthesis is noted for its ability to improve reaction efficiency and selectivity lookchem.com. Lanthanide chlorides, in general, are recognized for their utility as Lewis acids, especially in "green chemistry" contexts, where they can operate effectively under aqueous or humid conditions mdpi.com. While specific detailed examples of TbCl3 catalyzing named reactions like Friedel-Crafts or Diels-Alder are not extensively detailed in the provided literature snippets, its role as a general Lewis acid catalyst in organic transformations is established lookchem.com.

Design and Synthesis of Heterogeneous Catalysts Utilizing Terbium(III) Chloride Precursors

Terbium(III) chloride serves as a valuable precursor in the design and synthesis of heterogeneous catalytic materials. Its chemical nature allows it to be incorporated into various support structures or used in the formation of novel catalytic frameworks. For instance, terbium-containing metal-organic frameworks (Tb-MOFs) have been synthesized using lanthanide precursors, such as terbium nitrate (B79036), and have demonstrated efficacy as heterogeneous Lewis acid catalysts in reactions like β-aminoalcohol synthesis nanochemres.orgacs.org. Although terbium nitrate is explicitly mentioned as a precursor in some MOF syntheses acs.org, TbCl3's general role as a precursor for terbium-based compounds and materials lookchem.comstanfordmaterials.com suggests its potential utility in similar MOF synthesis routes or other heterogeneous catalyst preparation methods, such as sol-gel processes or impregnation techniques rsc.orgvsparticle.com. The objective in designing such heterogeneous catalysts is to create materials with well-defined active sites, enhanced surface area, and improved stability for catalytic applications chimia.chpsu.edu.

Mechanistic Investigations of Terbium-Promoted Catalytic Reactions

Mechanistic studies of reactions promoted by terbium species, including those derived from TbCl3, focus on understanding how these lanthanide ions facilitate chemical transformations. As a Lewis acid, Tb(III) typically activates substrates by coordinating to electron-rich atoms, such as carbonyl oxygens, thereby increasing the substrate's electrophilicity and promoting nucleophilic attack wikipedia.orgmdpi.com. The precise coordination sphere and electronic state of the terbium ion are critical factors influencing its catalytic activity. Advanced spectroscopic techniques, including in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), X-ray absorption fine structure (EXAFS), electron spin resonance (ESR), and X-ray absorption near-edge structure (XANES), are employed to elucidate the structure of surface complexes, oxidation states, and the electronic and geometric properties of the active catalytic sites psu.edu. While specific detailed mechanistic pathways for TbCl3-catalyzed organic reactions are not extensively elaborated in the provided literature, the general principles of Lewis acid catalysis, involving substrate activation and stabilization of transition states, are applicable wikipedia.org. Terbium ions can also play roles in mechanisms involving general base catalysis or acting as metal cofactors in certain biological or chemical systems umich.edu.

Photocatalytic Applications of Terbium(III) Chloride-Based Materials

Terbium(III) chloride serves as a crucial precursor for synthesizing terbium-containing materials that exhibit promising photocatalytic activities. When terbium is incorporated into semiconductor matrices such as titanium dioxide (TiO2) or cerium oxide (CeO2), it can significantly enhance their photocatalytic performance. Doping TiO2 with terbium, often in conjunction with other elements like sulfur, has been shown to improve the degradation of organic pollutants, such as methylene (B1212753) blue (MB). For instance, Tb, S co-doped TiO2 calcined at 600°C demonstrated a degradation rate constant of 0.41462 h⁻¹ for MB, a marked improvement over undoped TiO2 (0.11529 h⁻¹) researchgate.net. Similarly, terbium-doped CeO2 has shown photocatalytic activity, with a 20% Tb-doped sample achieving 86% degradation of MB under specific conditions tandfonline.com. The enhancement in photocatalytic activity is attributed to the ability of terbium ions to act as trapping centers for photogenerated electrons, thereby reducing electron-hole recombination and increasing the availability of charge carriers for catalytic reactions researchgate.net. Terbium doping can also lead to a reduction in the band gap energy of the host material, facilitating more efficient light absorption and charge transfer tandfonline.com. Furthermore, terbium-containing metal-organic frameworks (Tb-MOFs) are being explored for photocatalytic applications, including hydrogen evolution from water splitting rsc.org.

Data Table: Photocatalytic Degradation of Methylene Blue using Terbium-Containing Materials

CatalystDopant/CompositionPollutantDegradation Efficiency (%)Reaction Rate Constant (h⁻¹)Time (h)Reference
TiO2UndopedMethylene Blue (MB)N/A0.115293 researchgate.net
TiO2Tb-dopedMethylene Blue (MB)N/A0.260253 researchgate.net
TiO2S-dopedMethylene Blue (MB)N/A0.350383 researchgate.net
TiO2Tb, S co-doped (600°C)Methylene Blue (MB)72.40.414623 researchgate.net
CeO220% Tb-dopedMethylene Blue (MB)86N/AN/A tandfonline.com
CeO220% Tb-dopedMethylene Blue (MB)N/AN/AN/A tandfonline.com
CeO20.5% Tb-dopedMethylene Blue (MB)~80N/AN/A tandfonline.com

Note: "N/A" indicates that the specific data point was not provided in the source snippet.

List of Chemical Compounds Mentioned:

Terbium(III) chloride (TbCl3)

Terbium(III) oxide (Tb2O3)

Terbium nitrate (Tb(NO3)3)

Erbium(III) chloride (ErCl3)

Erbium(III) triflate (Er(OTf)3)

Cerium trichloride (B1173362) (CeCl3)

Titanium dioxide (TiO2)

Cerium oxide (CeO2)

Methylene blue (MB)

Rhodamine B (RhB)

Carbon dioxide (CO2)

Epoxides

Trimethylsilyl cyanide (TMSCN)

Borane-ammonia (BH3-NH3)

Titanium tetrachloride (TiCl4)

Magnesium aluminum terbium layered double hydroxides (Mg(Al,Tb)-LDHs)

Lanthanide–glutarate coordination polymers

Yttrium/Terbium Metal–Organic Frameworks (Y/Tb-MOFs)

Terbium-Organic Frameworks (Tb-MOFs)

Uridine-3′-p-nitrophenylphosphate (UpNP)

Advanced Materials Science Applications Derived from Terbium Iii Chloride Precursors

Development of Terbium-Doped Semiconductors and Optoelectronic Devices

Terbium(III) chloride is a key starting material for introducing terbium (Tb³⁺) ions as dopants into various semiconductor hosts, thereby tuning their optical and electronic properties for use in optoelectronic devices. aemree.comsamaterials.comstanfordmaterials.comwikipedia.org The incorporation of Tb³⁺ can create efficient light-emitting centers, enhance stability, and modify the performance of devices such as solar cells and light-emitting diodes (LEDs).

Recent research has demonstrated the use of terbium chloride to improve the performance and stability of all-inorganic perovskite solar cells (PSCs). In one study, TbCl₃ was employed to modify the interface between the transport layer and the perovskite layer, which enhanced the crystallinity of the CsPbI₃ films and passivated defects that cause non-radiative recombination. researchgate.net This doping strategy led to a significant increase in the efficiency of the inverted CsPbI₃ PSCs and demonstrated excellent stability against moisture and oxygen. researchgate.net X-ray diffraction (XRD) analysis confirmed that the smaller ionic radii of Tb³⁺ and Cl⁻ were successfully incorporated into the CsPbI₃ lattice, causing a shift in the diffraction peaks. researchgate.net

In another application, this compound hexahydrate has been used alongside ytthis compound hexahydrate as a co-dopant in the fabrication of zinc oxide (ZnO) thin films via the spray pyrolysis method. mdpi.com These co-doped films, intended for solar cell and optoelectronic applications, exhibit a hexagonal wurtzite structure with a preferential orientation along the (002) direction. mdpi.com The introduction of terbium affects the structural, optical, and electrical properties of the ZnO films. mdpi.com Furthermore, terbium-doped calcium stannate (CaSnO₃) has been investigated for use in optoelectronic synaptic devices, leveraging its long-persistent luminescence properties. nih.gov

The following table summarizes key findings in the development of terbium-doped semiconductors using this compound precursors.

Semiconductor HostDopant SourceApplicationKey FindingsReference
Cesium Lead Iodide (CsPbI₃)Terbium(III) chloridePerovskite Solar CellsEnhanced crystallinity, passivated defects, improved efficiency and stability. researchgate.net
Zinc Oxide (ZnO)Terbium(III) chloride hexahydrateOptoelectronic DevicesMaintained hexagonal wurtzite structure, modified optical and electrical properties. mdpi.com
Calcium Stannate (CaSnO₃)Terbium(III) oxide (synthesizable from TbCl₃)Optoelectronic SynapsesExhibited long-persistent luminescence suitable for neuromorphic computing. nih.gov

Research on Terbium(III) Chloride in Magnetic Materials and Magnetostrictive Alloys

Terbium(III) chloride is a fundamental raw material in the production of terbium metal, which is a critical component in advanced magnetic and magnetostrictive alloys. aemree.comsamaterials.comstanfordmaterials.com These materials are prized for their ability to change shape in the presence of a magnetic field (magnetostriction), a property essential for devices like sonar systems, sensors, and actuators. stanfordmaterials.com

The most notable of these alloys is Terfenol-D, a terbium-dysprosium-iron alloy (TbₓDy₁₋ₓFe₂). aemree.comstanfordmaterials.com The production process for this alloy often begins with the reduction of this compound to terbium metal. This high-purity metal is then alloyed with dysprosium and iron to create the final magnetostrictive material. samaterials.comstanfordmaterials.com Research on Tb-Dy-Fe alloys focuses on optimizing their magnetostrictive properties and improving their mechanical robustness, as they are often brittle. mdpi.com Directional solidification techniques are commonly employed to align the crystal grains in the easy magnetization direction, which maximizes magnetostriction at low magnetic fields. mdpi.com

Recent studies have also explored doping other alloys with terbium to enhance their magnetic properties. For instance, the addition of small amounts of terbium to Fe-Ga alloys (Galfenol) has been shown to significantly increase the magnetostrictive effect. nih.gov The introduction of terbium can stabilize certain crystalline phases and promote a grain orientation that is favorable for magnetostriction. nih.gov

Additionally, research has extended to the synthesis of single-molecule magnets (SMMs) using terbium precursors. Polymeric terbium(III) squarate hydrate, which can be prepared from TbCl₃, exhibits frequency-dependent AC magnetic susceptibility, indicating SMM behavior. mdpi.com Similarly, heteroleptic terbium(III) trisphthalocyaninate complexes have been synthesized and shown to act as SMMs with ferromagnetic coupling between the terbium centers. mdpi.com

Magnetic MaterialPrecursor Role of TbCl₃Key Properties & Research FocusReference(s)
Terfenol-D (Tb-Dy-Fe alloy)Source for producing Terbium metalGiant magnetostriction, used in sonar and actuators. Research on improving mechanical properties and grain orientation. aemree.comstanfordmaterials.commdpi.com
Fe-Ga-Tb alloysSource for producing Terbium metal dopantEnhanced magnetostriction compared to binary Fe-Ga alloys. Research on phase stabilization and texture. nih.gov
Polymeric Terbium(III) SquarateDirect precursorSingle-Molecule Magnet (SMM) behavior, green light emission. mdpi.com
Terbium(III) PhthalocyaninateUsed in synthesis of related precursorsSingle-Molecule Magnet (SMM) behavior with ferromagnetic coupling. mdpi.com

Fabrication and Characterization of Terbium(III) Chloride-Containing Phosphors for Display Technologies

Terbium(III) chloride plays a crucial role as an activator in the fabrication of green phosphors, which are fundamental components in various display and lighting technologies. aemree.comstanfordmaterials.comwikipedia.org The trivalent terbium ion (Tb³⁺) is known for its characteristic sharp, green emission peak around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ electronic transition. nih.govoptica.org This brilliant green luminescence is essential for creating full-color displays.

In the manufacturing of phosphors for cathode-ray tube (CRT) televisions and modern flat-panel displays, TbCl₃ is often used as the source of the terbium activator. aemree.comsamaterials.com These "green" phosphors are frequently combined with blue-emitting europium(II)-doped phosphors and red-emitting europium(III)-doped phosphors to achieve "trichromatic" lighting. aemree.comstanfordmaterials.com This technology provides a much higher light output for a given amount of electrical energy compared to traditional incandescent lighting. aemree.comstanfordmaterials.com

The fabrication process often involves high-temperature solid-state reactions where a host material (e.g., yttrium aluminum garnet - YAG, lanthanum oxychloride - LaOCl, or various silicates) is mixed with a small amount of this compound and heated to high temperatures. During this process, Tb³⁺ ions are incorporated into the crystal lattice of the host material, creating luminescent centers.

Characterization of these phosphors involves several techniques. Photoluminescence (PL) spectroscopy is used to analyze the emission and excitation spectra, confirming the characteristic green emission of Tb³⁺ and determining the optimal excitation wavelengths. nih.gov X-ray diffraction (XRD) is employed to verify the crystal structure of the host material and ensure that the dopant has been successfully incorporated without creating unwanted phases. The decay lifetime of the luminescence is also measured to understand the efficiency of the energy transfer processes within the phosphor. For example, in Tb³⁺-doped LaOCl nanostructures, the predominant emission peak was observed at 544 nm under UV excitation, and the optimal doping concentration was determined to be 7 molar percent. nih.gov

Synthesis and Properties of Terbium-Based Nanomaterials for Opto-Magnetic Applications

Terbium(III) chloride is a versatile precursor for the synthesis of various terbium-based nanomaterials that exhibit unique optical and magnetic properties. researchgate.net These nanomaterials, including nanoparticles, nanorods, and nanotubes, are being explored for a range of applications, from bio-imaging and sensing to data storage. azonano.comnih.gov

One common synthesis route involves the chemical reduction of anhydrous TbCl₃. For instance, zerovalent terbium metal nanoparticles with a uniform size of approximately 2.8 nm have been prepared by reducing TbCl₃ with lithium naphthalenide in a tetrahydrofuran (B95107) (THF) solution. researchgate.net These nanoparticles are highly reactive and can be used to synthesize other terbium compounds, such as terbium carbazolate, which exhibits green light emission. researchgate.net

Terbium-doped nanoparticles are also of significant interest. This compound can be used as the terbium source in the synthesis of doped nanostructures like lanthanum oxychloride (LaOCl:Tb³⁺) nanofibers, nanotubes, and nanobelts. nih.gov These materials are fabricated using techniques such as electrospinning combined with a chlorination process. nih.gov They display the characteristic strong green luminescence of Tb³⁺, making them suitable for applications in optoelectronic devices. nih.gov

The unique properties of terbium nanoparticles make them candidates for biomedical applications. nih.govbohrium.comsemanticscholar.org Their strong luminescence is valuable for bio-imaging and biosensing, while their magnetic characteristics are being investigated for targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI). nih.govbohrium.com The properties of nanomaterials can differ significantly from their bulk counterparts due to their high surface-area-to-volume ratio. azonano.com

Nanomaterial TypeSynthesis PrecursorSynthesis MethodKey Properties & Potential ApplicationsReference(s)
Terbium(0) Metal NanoparticlesTerbium(III) chlorideReduction with lithium naphthalenideHighly reactive, uniform size (~2.8 nm), precursor for other terbium compounds. researchgate.net
LaOCl:Tb³⁺ NanostructuresTerbium(III) chloride (dopant source)Electrospinning and chlorinationStrong green luminescence, various morphologies (nanofibers, nanotubes), optoelectronics. nih.gov
General Terbium NanoparticlesTerbium(III) chloride and other Tb complexesVarious, including microemulsion methodsLuminescence, magnetic properties, used as dopants, in nanosensors, and for biomedical imaging and drug delivery. azonano.comnih.govbohrium.com

Integration of Terbium(III) Chloride into Advanced Functional Ceramics and Glasses

Terbium(III) chloride serves as a precursor for incorporating terbium ions into the matrices of functional ceramics and glasses, imparting them with specific optical properties like luminescence and thermoluminescence. These materials are investigated for applications in solid-state lighting, scintillators for radiation detection, and optical displays.

In glass manufacturing, terbium is introduced, often from oxide or chloride precursors, into the glass melt. Studies on terbium-doped lithium aluminum borate (B1201080) glasses and soda-lime silicate (B1173343) glasses have shown that the Tb³⁺ ions produce intense green luminescence when excited by UV or X-ray radiation. dur.ac.ukresearchgate.netresearchgate.net The concentration of terbium significantly affects the luminescent properties. At low concentrations, both blue (from the ⁵D₃ level) and green (from the ⁵D₄ level) emissions can be observed. However, at higher concentrations, cross-relaxation processes quench the blue emission, leading to dominant green light. dur.ac.uk Further increases in concentration eventually lead to quenching of the green emission as well. dur.ac.uk

The characterization of these glasses involves analyzing their absorption and photoluminescence spectra to understand the energy level structure and radiative properties of the embedded Tb³⁺ ions. researchgate.netresearchgate.net Judd-Ofelt theory is often applied to the absorption spectra to calculate radiative parameters, such as transition probabilities and branching ratios. researchgate.net

Terbium-doped ceramics, such as perovskites, are also being developed. For example, Tb³⁺ and Al³⁺ co-doped CaSnO₃ perovskite oxides exhibit long-persistent luminescence (LPL), a property that is being explored for novel applications like optoelectronic synaptic devices. nih.gov In scintillating materials, terbium-doped glasses can convert high-energy radiation (like X-rays) into visible light, which can then be detected. researchgate.net Research has also been conducted on the thermoluminescence characteristics of terbium co-doped glasses, which have potential applications in radiation dosimetry. nih.gov

Luminescent Sensors Based on Terbium(III) Metal-Organic Frameworks for Analytical Detection

In recent years, Terbium(III) chloride has been extensively used as a metal node precursor for the synthesis of Terbium-based Metal-Organic Frameworks (Tb-MOFs). researchgate.net These crystalline porous materials are constructed from Tb³⁺ ions or clusters linked by organic ligands. Tb-MOFs are highly valued for their exceptional luminescence properties, which make them excellent candidates for chemical sensors. nanorh.comnih.gov

The sensing mechanism of Tb-MOFs typically relies on luminescence quenching or enhancement. rsc.org When the target analyte interacts with the MOF, it can affect the energy transfer process from the organic linker to the Tb³⁺ ion, leading to a change in the intensity of the characteristic green emission. This response can be highly sensitive and selective.

Tb-MOFs synthesized from TbCl₃ and various organic linkers have been shown to detect a wide range of analytes:

Metal Ions: Tb-MOFs have demonstrated high selectivity for detecting ions like Fe³⁺ and Hg²⁺ in aqueous solutions. researchgate.netnih.govrsc.org The presence of these ions quenches the luminescence of the MOF, allowing for quantitative detection at very low concentrations. nih.govrsc.org

Anions: Certain Tb-MOFs can selectively detect anions such as Cr₂O₇²⁻ and MnO₄⁻. rsc.org They have also been developed as highly sensitive fluorescent sensors for nitrite (B80452) (NO₂⁻). rsc.orgrsc.org

Small Molecules and Pesticides: Researchers have fabricated Tb-MOFs capable of detecting nitroaromatic compounds, which are often found in explosives. mdpi.com Additionally, water-stable Tb-MOFs have been designed for the selective detection of pesticides like thiamethoxam (B1682794) in water samples. nih.gov

The stability of the MOF in various environments, particularly in water, is a critical factor for practical applications. nih.govrsc.org Many studies focus on developing robust Tb-MOFs that maintain their structural integrity and luminescent properties across a wide pH range and in different solvents. rsc.org

The table below highlights examples of Tb-MOFs and their sensing applications.

Tb-MOF SystemPrecursor(s)Target Analyte(s)Sensing MechanismReference(s)
{[Tb(TATAB)(H₂O)₂]·NMP·H₂O}ₙH₃TATABFe³⁺, Cr₂O₇²⁻, NitrophenolsLuminescence Quenching rsc.org
[Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMFTbCl₃, H₂chdc, dmphenNitroaromatic moleculesLuminescence Quenching mdpi.com
[Tb(BDC)₁.₅(DEF)·0.5H₂O]ₙTb³⁺ ions, 1,4-benzenedicarboxylic acidThiamethoxam (pesticide)Luminescence Quenching nih.gov
Hollow Tb-MOF spheresTb³⁺ ions, H₃BTCFe³⁺Luminescence Quenching nih.govrsc.org
[TbL₁.₅(H₂O)₂]·H₂OTbCl₃·6H₂O, H₂LHg²⁺Luminescence Quenching researchgate.net

Environmental Research and Advanced Separation Technologies for Terbium

Solvent Extraction Methodologies for Terbium(III) from Chloride-Rich Solutions

Solvent extraction is a primary technique for the separation of rare earth elements, including terbium, from aqueous solutions. Research has focused on the development and optimization of various extractants and synergistic systems to enhance the selectivity and efficiency of terbium extraction from chloride media.

Organophosphorus extractants are widely studied for this purpose. For instance, Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) has been investigated for the extraction of Terbium(III) from dilute hydrochloric acid solutions. nih.govjournalssystem.com Studies have shown that the extraction efficiency is significantly influenced by the initial pH of the aqueous phase. nih.gov The addition of organic acids, such as formic, lactic, fumaric, or maleic acid, can enhance the extraction of terbium by acting as both complexing and buffering agents. journalssystem.comicm.edu.pl The chemical structure of these organic acids plays a crucial role in the extraction process. journalssystem.comicm.edu.pl

To further improve extraction performance, mixtures of extractants and the use of ionic liquids have been explored. A combination of Cyanex 272 with Alamine 336 (a tertiary amine) has been shown to create a synergistic effect in the extraction of Terbium(III). journalssystem.com Furthermore, ionic liquids synthesized from Cyanex 272 and Aliquat 336 (a quaternary ammonium (B1175870) salt) have demonstrated high extraction percentages for Terbium(III) from chloride solutions. nih.govjournalssystem.com In some cases, the extraction of Terbium(III) by these ionic liquids is influenced by the presence of certain organic acids; for example, formic and lactic acids have been observed to negatively affect the extraction with an ionic liquid derived from Cyanex 272 and Aliquat 336. journalssystem.com

Table 1: Comparison of Extractants for Terbium(III) from Chloride Solutions

Extractant SystemKey FindingsReference
Cyanex 272Extraction is pH-dependent. Efficiency can be improved by adding organic acids. nih.govjournalssystem.com
Cyanex 272 + Alamine 336Synergistic effect observed, enhancing terbium extraction. journalssystem.com
Ionic Liquid (from Cyanex 272 and Aliquat 336)High extraction percentages achieved. Performance can be affected by the type of organic acid present. nih.govjournalssystem.com

Biosorption and Biomineralization Approaches for Terbium(III) Recovery

Biosorption and biomineralization present environmentally friendly alternatives for the recovery of terbium from aqueous solutions. These processes utilize biological materials to bind and concentrate metal ions.

Various microorganisms have been investigated for their ability to adsorb Terbium(III). The extremophilic red alga Galdieria sulphuraria has demonstrated the capacity to remove terbium from aqueous solutions, with removal performances being strain and pH-dependent. nih.gov Spores of Bacillus subtilis have also shown a high removal percentage for Terbium(III), with the adsorption process being attributed mainly to chemical adsorption involving surface functional groups like amino, hydroxyl, and phosphate (B84403) groups. mdpi.com Studies on Bacillus strains isolated from rare earth mines have identified strains with high adsorption efficiency and selectivity for heavy rare earth elements, including terbium. mdpi.com The biosorption mechanism for these strains is suggested to involve the teichoic acid–peptidoglycan network as the primary binding site. mdpi.com The cyanobacterium Arthrospira platensis has also been identified as a potential biosorbent for terbium recovery, exhibiting a high maximum adsorption capacity. nih.govresearchgate.net

Biomineralization, often in conjunction with biosorption, can enhance the enrichment of terbium. Research has shown that microbially induced calcium carbonate precipitation (MICP) can accelerate the enrichment of Terbium(III). asm.orgnih.gov A synergistic system combining the biosorptive capabilities of Bacillus sp. and the urease-producing activity of Sporosarcina pasteurii has been shown to significantly improve the enrichment efficiency of Terbium(III). asm.orgnih.gov Similarly, the urease activity of Lysinibacillus sp. has been utilized to achieve a high recovery rate of terbium through biomineralization. frontiersin.org

Table 2: Microorganisms Studied for Terbium(III) Recovery

MicroorganismRecovery ApproachKey FindingsReference
Galdieria sulphurariaBiosorptionRemoval is strain and pH-dependent. nih.gov
Bacillus subtilis (spores)BiosorptionHigh removal percentage (95.2%) attributed to chemical adsorption. mdpi.com
Bacillus sp. DW011BiosorptionHigh adsorption efficiency (90.45%) and selectivity for heavy rare earths. mdpi.com
Bacillus sp. DW015 and Sporosarcina pasteuriiBiosorption and BiomineralizationSynergistic effect accelerates terbium enrichment. asm.orgnih.gov
Lysinibacillus sp. DW018Biomineralization (MICP)High recovery rate (98.28%) within a short time. frontiersin.org
Arthrospira platensisBiosorptionHigh maximum adsorption capacity. nih.govresearchgate.net

Ion-Exchange Chromatography for High-Purity Terbium Separation

Ion-exchange chromatography is a powerful technique for achieving high-purity separation of rare earth elements, which is often challenging due to their similar chemical properties. nih.govrsc.org This method relies on the differential affinities of ions for an ion-exchange resin.

For the purification of terbium, particularly in the context of producing medical isotopes like Terbium-161, ion-exchange and extraction chromatography are crucial. nih.govrsc.org A common method for separating lanthanides involves cation-exchange chromatography using α-hydroxyisobutyric acid (α-HIBA) as an eluent. nih.gov However, this process can be slow and requires precise control of experimental conditions. nih.gov

A novel approach to enhance the separation of terbium from neighboring lanthanides involves changing its oxidation state from Tb(III) to Tb(IV). rsc.org This alteration in oxidation state leads to different chemical properties, which can be exploited for more effective separation using anion exchange chromatography. rsc.org This method has shown promise for the purification of Terbium-161 for medical applications. rsc.org

Development of Novel Extractants and Resins for Selective Terbium(III) Adsorption

The development of new extractants and resins with high selectivity for specific rare earth elements is a key area of research aimed at improving separation efficiency.

Ionic liquids have emerged as promising novel extractants. As mentioned in section 11.1, ionic liquids synthesized from Cyanex 272 and Aliquat 336 have been effectively used for the extraction of Terbium(III) from chloride solutions. journalssystem.com These ionic liquids can offer advantages in terms of handling and extraction performance compared to conventional solvent extraction systems. researchgate.net

In the realm of solid-phase extraction, research has focused on understanding the adsorption properties of terbium on various resins. Studies have investigated the thermodynamics, isotherms, and kinetics of Terbium(III) adsorption on commercially available extraction chromatography resins such as those containing N,N,N',N'-tetra-n-octyldiglycolamide (DGA) and Bis(2-ethylhexyl) phosphate (LN). energy.govnih.govosti.govosti.gov These studies provide fundamental data that can aid in the design of more efficient separation processes. The binding affinity of terbium on these resins is influenced by factors such as the concentration of nitric acid and temperature. nih.govosti.govosti.govisotopes.gov Kinetic studies have revealed that the adsorption process often involves both film diffusion and intraparticle diffusion. nih.govosti.govosti.gov

Hydrometallurgical Processes for Terbium Recovery from Secondary Resources

Hydrometallurgical processes are widely employed for the recovery of valuable metals, including terbium, from secondary resources such as spent fluorescent lamps. tandfonline.comnih.gov These processes typically involve a leaching step to dissolve the target metals into an aqueous solution, followed by separation and purification stages.

Acid leaching using hydrochloric acid has been a focus of research for recovering terbium from the phosphor powder of exhausted lamps. nih.gov The efficiency of the leaching process is influenced by several factors, including temperature, acid concentration, and pulp density. nih.gov Statistical analysis of experimental data has shown that temperature has a significant positive effect on terbium dissolution, while pulp density has a negative effect. nih.gov Optimized conditions can lead to the complete dissolution of the terbium content. nih.gov Following leaching, a series of separation and purification steps, such as solvent extraction and precipitation, can be employed to obtain a concentrate of rare earth elements with high purity. nih.gov

Future Research Directions and Emerging Paradigms for Terbium Iii Chloride Chemistry

Exploration of New Low-Dimensional Terbium(III) Chloride Architectures

Future research will increasingly focus on the synthesis and characterization of low-dimensional terbium(III) chloride (TbCl₃) architectures, such as nanowires, nanorods, nanobelts, and two-dimensional (2D) layered materials. These structures are expected to exhibit unique properties compared to their bulk counterparts due to quantum confinement effects and a high surface-to-volume ratio.

The exploration of one-dimensional (1D) TbCl₃ nanostructures, including nanotubes, is a promising avenue. While bulk TbCl₃ possesses a layered crystal structure, the synthesis of 1D nano-architectures could lead to enhanced luminescent and magnetic properties. Drawing parallels from other metal halides, such as beryllium chloride which forms 1D ribbon-like structures of edge-sharing tetrahedra, similar morphologies could be targeted for terbium chloride through controlled synthesis techniques. materialsproject.org The development of methods for the controlled synthesis of these low-dimensional materials is a key challenge and a significant area for future investigation. mdpi.com

Potential Research Areas in Low-Dimensional TbCl₃ Architectures:

Research AreaFocusPotential Applications
1D Nanostructures Synthesis of nanowires, nanorods, and nanotubes.High-efficiency phosphors, nanoscale sensors, and components for quantum computing.
2D Layered Materials Exfoliation of bulk TbCl₃ or direct synthesis of few-layer materials.Optoelectronic devices, flexible displays, and advanced catalysts.
Quantum Dots Fabrication of TbCl₃ quantum dots.Bio-imaging, security inks, and next-generation LEDs.
Core-Shell Nanostructures Encapsulation of TbCl₃ within other materials to enhance stability and luminescent properties.Improved phosphors for solid-state lighting and displays.

In-Situ Spectroscopic Techniques for Real-Time Monitoring of TbCl₃ Reactions

A deeper understanding of the formation mechanisms of terbium(III) chloride materials is crucial for controlling their synthesis and tailoring their properties. In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediate species, and crystal growth processes. Future research will likely see an increased application of these techniques to the study of TbCl₃ synthesis.

Techniques such as in-situ X-ray absorption spectroscopy (XAS) and time-resolved luminescence spectroscopy can provide valuable data on the evolution of the local atomic and electronic structure of terbium ions during a reaction. nih.gov For instance, monitoring the formation of lanthanide metal-organic frameworks has been successfully demonstrated using in-situ luminescence spectroscopy, offering a precedent for its application to TbCl₃ systems. rsc.org The development of specialized reaction cells and the combination of multiple spectroscopic methods will be key to unraveling the complex reaction pathways involved in the formation of terbium(III) chloride nanostructures and hybrid materials. chemrxiv.orgchemrxiv.org

Machine Learning and Artificial Intelligence in Terbium(III) Chloride Materials Design

Potential Applications of AI in TbCl₃ Materials Design:

Application AreaAI/ML ApproachDesired Outcome
Property Prediction Supervised learning models trained on experimental and computational data.Accurate prediction of luminescent, magnetic, and electronic properties.
Inverse Design Generative models (e.g., VAEs, GANs) to design materials with target properties.Discovery of novel TbCl₃-based compounds with enhanced performance.
Synthesis Optimization Bayesian optimization and other algorithms to explore synthesis parameter space.Identification of optimal reaction conditions for desired material properties.
High-Throughput Screening AI-driven analysis of large datasets from computational simulations.Rapid identification of promising candidate materials for further investigation.

Multi-Functional Hybrid Materials Incorporating Terbium(III) Chloride Components

The integration of terbium(III) chloride into multi-functional hybrid materials is a rapidly growing area of research. By combining the unique luminescent and magnetic properties of Tb³⁺ ions with other functional components, it is possible to create novel materials with synergistic properties and expanded applications.

One promising approach is the incorporation of TbCl₃ into polymer matrices to create luminescent hybrid materials. For example, Tb₃-containing metallopolymer-type hybrid materials have been synthesized that exhibit efficient and high color-purity green luminescence. These materials demonstrate improved physical properties, including significantly enhanced luminescence, making them suitable for applications in solid-state lighting and displays. Another area of interest is the use of TbCl₃ as a precursor for the synthesis of metal-organic frameworks (MOFs), which can be utilized as sensors and catalysts.

Sustainable and Green Chemistry Approaches for Terbium(III) Chloride Synthesis and Recycling

The increasing demand for rare earth elements, including terbium, necessitates the development of sustainable and environmentally friendly methods for their synthesis and recycling. Future research in terbium(III) chloride chemistry will place a strong emphasis on green chemistry principles to minimize the environmental impact of its production and use.

This includes the development of more efficient and less hazardous synthetic routes for TbCl₃, potentially utilizing water-based systems and avoiding the use of harsh organic solvents. Furthermore, the development of effective recycling processes for recovering terbium from end-of-life products, such as fluorescent lamps and electronic waste, is of critical importance. nih.gov Research into biological and bio-inspired methods for terbium recovery, such as biosorption, offers a promising avenue for sustainable recycling. frontiersin.orgrenewable-carbon.eu The development of a circular economy for terbium will be essential for ensuring its long-term availability for technological applications.

Fundamental Studies on Terbium(III) Chloride in Extreme Environments (e.g., High Pressure, High Temperature)

Understanding the behavior of terbium(III) chloride under extreme conditions of high pressure and high temperature is crucial for both fundamental scientific knowledge and for the development of materials that can operate in harsh environments. High-pressure studies can provide insights into phase transitions, changes in electronic structure, and the formation of novel crystal structures. researchgate.net

Similarly, investigating the high-temperature chemistry of TbCl₃ is important for understanding its thermal stability and decomposition pathways. Studies on the thermal decomposition of this compound aerosols have provided insights into the formation of terbium oxides at high temperatures. neu.edu.cn Future research in this area will likely involve the use of advanced in-situ characterization techniques to probe the structural and chemical changes of TbCl₃ under extreme conditions. researchgate.net This fundamental knowledge will be invaluable for the design of robust terbium-based materials for applications in areas such as catalysis, high-power lasers, and advanced ceramics.

Q & A

Q. What protocols ensure reproducibility in this compound-based MOF synthesis?

  • Guidelines :
  • Use HCl (0.1 M) to remove residual benzoate ligands from Zr-BTB frameworks before TbCl₃ post-synthetic modification (PSM).
  • Validate terbium loading via EDS (terbium signal at 1.55 keV) and inductively coupled plasma optical emission spectroscopy (ICP-OES).
  • Standardize reaction times (e.g., 120 hours for Tb-ZrBTB-120) to prevent over-modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.